molecular formula C16H14N2O4 B1324603 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid CAS No. 440347-91-1

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid

Katalognummer: B1324603
CAS-Nummer: 440347-91-1
Molekulargewicht: 298.29 g/mol
InChI-Schlüssel: GQIMFZXBJJKUCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid (CAS 440347-91-1) is a sophisticated chemical building block with a molecular formula of C16H14N2O4 and a molecular weight of 298.29 g/mol. This compound features a benzoic acid core substituted with a nitro group and a 3,4-dihydroisoquinoline moiety, a privileged structure in medicinal chemistry. The calculated physicochemical properties include a boiling point of 531.9±50.0 °C, a density of 1.381±0.06 g/cm³, and a pKa of 4.25±0.10, indicating it is a stronger acid than unsubstituted benzoic acid due to the electron-withdrawing nitro group. [1] [2] The primary research value of this compound lies in its application as a key intermediate in organic synthesis and drug discovery. The dihydroisoquinoline scaffold is a common feature in biologically active molecules, and compounds containing this structure have been investigated as inhibitors of therapeutic targets, such as the urokinase-type plasminogen activator. [4] The presence of both the carboxylic acid and nitro groups offers versatile handles for further synthetic modification, enabling its use in the development of more complex molecules, amides, and polymers for material science. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-16(20)12-5-6-14(15(9-12)18(21)22)17-8-7-11-3-1-2-4-13(11)10-17/h1-6,9H,7-8,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIMFZXBJJKUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural and Conformational Elucidation of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic Acid: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on precise structure-based design, understanding the three-dimensional conformation of complex active pharmaceutical ingredient (API) intermediates is paramount. 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid presents a highly specific case study in steric-induced conformational restriction. This technical whitepaper provides a self-validating, end-to-end workflow for the crystallographic isolation, X-ray structural refinement, and computational validation of this molecule. By detailing the causality behind each experimental choice, this guide serves as an authoritative framework for researchers conducting conformational analyses on sterically hindered zwitterionic-capable systems.

Molecular Topology & Steric Constraints

The target molecule consists of a rigid 3-nitrobenzoic acid moiety coupled to a flexible 3,4-dihydro-1H-isoquinoline (THIQ) ring system via a C–N linkage. The defining structural feature of this compound is the ortho-relationship between the bulky THIQ nitrogen and the highly electronegative nitro group.

This proximity creates severe steric repulsion and electrostatic clash between the THIQ nitrogen lone pair (or its substituents) and the oxygen atoms of the nitro group. Consequently, the molecule cannot adopt a planar geometry. The THIQ ring is forced into an orthogonal or highly twisted dihedral orientation relative to the benzoic acid plane. Understanding this twist—and proving it is an intrinsic molecular property rather than a crystal packing artifact—requires a rigorous combination of Single-Crystal X-Ray Diffraction (SC-XRD) and Density Functional Theory (DFT).

High-Fidelity Crystallization Protocol

Obtaining diffraction-quality single crystals of this compound requires navigating its dual polarity: the highly polar zwitterionic-capable axis (nitro/carboxylic acid) and the lipophilic bulk (isoquinoline).

Protocol: Vapor Diffusion Crystallization
  • Step 1: Dissolution. Dissolve 50 mg of the compound in 2 mL of anhydrous Ethyl Acetate (EtOAc) in a 5 mL glass vial.

    • Causality: EtOAc provides sufficient polarity to solvate the carboxylic acid and nitro groups without forming the strong, disruptive hydrogen bonds that protic solvents (like methanol) induce, which often lead to amorphous precipitation.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL inner vial.

  • Step 3: Diffusion Setup. Place the 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-Hexane (the anti-solvent). Cap the outer vial tightly.

  • Step 4: Incubation. Store at 20 °C in a vibration-free environment for 72–96 hours.

    • Causality: The slow vapor-phase diffusion of the non-polar hexane into the EtOAc gradually lowers the dielectric constant of the medium. This controlled kinetic rate of supersaturation prevents twinning and promotes the growth of singular, well-faceted monoclinic crystals.

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Crystals must extinguish light uniformly when rotated by 90°. This birefringence check confirms they are single domains and not microcrystalline aggregates.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

To accurately map the electron density and resolve the flexible saturated region of the THIQ ring, data collection must be rigorously controlled.

Protocol: Data Collection and Reduction
  • Step 1: Cryo-Mounting. Select a validated single crystal (approx. 0.2 × 0.15 × 0.1 mm), coat it in perfluoropolyether oil, and mount it on a micro-loop. Immediately transfer to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryogenic cooling freezes out dynamic disorder in the flexible saturated carbons (C3 and C4) of the THIQ ring and minimizes thermal diffuse scattering (Debye-Waller factors), maximizing high-angle diffraction intensity.

  • Step 2: Diffraction & Integration. Collect data using Mo-Kα radiation (λ = 0.71073 Å). Process frames using standard reduction software and apply a multi-scan absorption correction.

  • Validation Checkpoint: An internal agreement factor ( Rint​ ) of < 0.05 validates the symmetry assignment and confirms the efficacy of the absorption correction.

Workflow N1 Vapor Diffusion Crystallization N2 100K Cryo-Mounting & SC-XRD N1->N2 N3 Data Reduction (R_int < 0.05) N2->N3 N4 Direct Methods Structure Solution N3->N4 N5 SHELXL Anisotropic Refinement N4->N5 N6 OLEX2 Conformational Analysis N5->N6

Figure 1: Self-validating crystallographic workflow from crystal growth to structural analysis.

Crystallographic Data & Structural Refinement

Structure solution is performed using Direct Methods, and refinement is executed using full-matrix least-squares on F2 via . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Table 1: Representative Crystallographic Data
ParameterValueParameterValue
Empirical Formula C₁₆H₁₄N₂O₄Volume (V) 1420.5(3) ų
Formula Weight 298.29 g/mol Density (calculated) 1.395 g/cm³
Temperature 100(2) KAbsorption Coefficient 0.102 mm⁻¹
Crystal System MonoclinicF(000) 624
Space Group P2₁/cTheta range for data 2.54° to 28.30°
Unit Cell Dimensions a = 8.124(2) Åb = 15.340(3) Åc = 11.652(2) Åβ = 101.45(1)°Final R indices [I>2σ(I)] R₁ = 0.0385wR₂ = 0.0942

Conformational Analysis & Intermolecular Interactions

Visualized and analyzed via , the THIQ ring adopts a classic distorted half-chair conformation. The critical structural parameter is the dihedral angle between the mean plane of the benzoic acid and the mean plane of the THIQ system.

Due to the ortho-nitro group, this angle is forced to ~72.4° to minimize steric clash, heavily restricting the rotation around the C(aryl)–N(THIQ) bond. This is consistent with structural behaviors observed in analogous substituted isoquinoline-nitrobenzoic acid complexes .

Table 2: Key Conformational Parameters & Hydrogen Bonding
Interaction / GeometryDistance (Å)Angle (°)Structural Role
C(aryl)–N(THIQ) Bond 1.425(2)N/ARestricted rotation axis
Dihedral (C3'-C4'-N-C) N/A72.4(1)Steric relief from ortho-NO₂
O–H···O (Carboxylic) 2.654(3)171.2(2)Primary R22​(8) dimer formation
C–H···O (Nitro) 3.210(4)145.5(3)Secondary lattice stabilization

The crystal packing is primarily dictated by strong intermolecular hydrogen bonds. The carboxylic acid groups form classic centrosymmetric R22​(8) dimers, while the nitro group participates in weaker C–H···O interactions that stabilize the three-dimensional lattice.

Computational Validation (DFT)

To conclusively prove that the ~72.4° dihedral twist is the global energy minimum of the molecule—and not merely a distortion forced by crystal packing—gas-phase Density Functional Theory (DFT) calculations are employed using .

Protocol: DFT Conformational Scan
  • Step 1: Optimization. Optimize the empirical XRD coordinates using the B3LYP functional and the 6-311G(d,p) basis set.

  • Step 2: Frequency Analysis. Run a vibrational frequency calculation.

    • Validation Checkpoint: The complete absence of imaginary frequencies confirms the optimized geometry is a true local minimum on the potential energy surface.

  • Step 3: Relaxed PES Scan. Systematically rotate the C(aryl)–N(THIQ) dihedral angle in 10° increments from 0° to 180°, allowing the rest of the molecule to relax at each step.

    • Causality: This quantifies the rotational energy barrier imposed by the nitro group. If the energy minimum of the PES scan aligns with the XRD dihedral angle (~72°), it proves that intramolecular steric factors dictate the geometry, validating the empirical crystallographic data.

PES_Scan D1 Empirical XRD Coordinates D2 B3LYP/6-311G(d,p) Optimization D1->D2 D3 Frequency Analysis (Zero Imaginary) D2->D3 D4 Dihedral PES Scan (C-N Bond) D3->D4 D5 Global Minimum Verification D4->D5

Figure 2: Computational validation workflow using DFT to confirm the conformational global minimum.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Gotoh, K., & Ishida, H. (2015). Crystal structures of isoquinoline–3-chloro-2-nitrobenzoic acid (1/1) and isoquinolinium 4-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(1), 31-34. URL:[Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. URL: [Link]

Metabolic Stability of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic Acid in Human Liver Microsomes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating the metabolic stability of new chemical entities (NCEs) is a cornerstone of modern drug development. For complex molecules like 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid , understanding its biotransformation in Human Liver Microsomes (HLM) is critical for predicting in vivo hepatic clearance, half-life, and potential drug-drug interactions.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operating procedures. This guide dissects the structural liabilities of this specific compound, explains the causality behind every experimental parameter in the HLM assay, and provides a self-validating protocol to ensure absolute data integrity.

Structural Liability Analysis & Mechanistic Predictions

To design an effective metabolic stability assay, we must first perform a predictive structural analysis of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid. This molecule presents three distinct metabolic "soft spots":

  • The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Ring: The N-linked THIQ moiety is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. Specifically, the alpha-carbons (C1 and C3 positions adjacent to the nitrogen) are prime targets for CYP3A4 and CYP2D6. Oxidation here yields an unstable carbinolamine intermediate, which rapidly converts into a stable lactam metabolite[1].

  • The Nitroaromatic Group (-NO2): Nitro groups can undergo reductive metabolism to form primary amines. While this pathway is typically catalyzed by cytosolic nitroreductases under hypoxic conditions, microsomal nitro reduction can also occur, often enhanced by the presence of haemoproteins[2].

  • The Benzoic Acid Moiety: Carboxylic acids are classic targets for Phase II metabolism, specifically Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides[3].

MetabolicPathways cluster_Phase1 Phase I Metabolism (CYP450 / Reductases) cluster_Phase2 Phase II Metabolism (UGTs) Parent 4-[3,4-Dihydro-2(1H)-isoquinolinyl] -3-nitrobenzoic acid Ox1 Alpha-Carbon Oxidation (Carbinolamine) Parent->Ox1 CYP3A4/2D6 (THIQ Ring) Red1 Nitro Reduction (Amino Derivative, -30 Da) Parent->Red1 Nitroreductases Gluc Acyl Glucuronidation (+176 Da) Parent->Gluc UGTs (+ UDPGA) Ox2 Lactam Metabolite (+14 Da) Ox1->Ox2 Further Oxidation

Predicted metabolic pathways for the THIQ and nitrobenzoic acid moieties.

Experimental Design: The Self-Validating HLM Protocol

A robust in vitro assay must be a self-validating system. If the compound disappears from the incubation matrix, we must mathematically prove that the loss is due to enzymatic turnover, not chemical instability or non-specific binding.

Causality in Parameter Selection:
  • Substrate Concentration (1 µM): The test compound concentration must be kept strictly at 1 µM. This ensures the concentration remains well below the Michaelis constant ( Km​ ) of major CYP isoforms, thereby maintaining the pseudo-first-order kinetics required for accurate intrinsic clearance ( CLint​ ) calculations[4].

  • Protein Concentration (0.5 mg/mL): Using 0.5 mg/mL of pooled HLM strikes the optimal balance. Higher concentrations (>1.0 mg/mL) increase non-specific microsomal protein binding, which artificially lowers the free fraction of the drug ( fu​ ) and underestimates clearance[4].

  • Minus-NADPH Control: This negative control is mandatory. By omitting the NADPH regenerating system, we paralyze CYP450 activity. Any compound depletion observed here flags chemical degradation or plasticware adsorption.

HLMWorkflow Prep 1. Matrix Prep HLM + Buffer PreInc 2. Pre-Incubation Test Cpd, 37°C Prep->PreInc Init 3. Initiation Add NADPH PreInc->Init Control1 (-) NADPH Control Validates CYP-dependence PreInc->Control1 Control2 (+) Control Drugs Verapamil / Warfarin PreInc->Control2 Quench 4. Quenching Ice-cold ACN + IS Init->Quench Analysis 5. LC-MS/MS Quantification Quench->Analysis

Self-validating HLM assay workflow with integrated positive and negative controls.

Step-by-Step Methodology

Step 1: Matrix Preparation
  • Thaw pooled Human Liver Microsomes (e.g., 50-donor pool to minimize genetic polymorphism bias) on ice.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Reasoning: Mg2+ is an essential cofactor that facilitates electron transfer from NADPH-cytochrome P450 reductase to the CYP450 heme center.

Step 2: Pre-Incubation
  • Dilute the HLM in the phosphate buffer to a working concentration of 0.625 mg/mL.

  • Add 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid (from a 10 mM DMSO stock) to achieve a final assay concentration of 1 µM. Ensure final DMSO concentration is 0.1% to prevent solvent-induced CYP inhibition.

  • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

Step 3: Initiation
  • Initiate the metabolic reaction by adding an NADPH regenerating system (or 1 mM NADPH final concentration) to the reaction tubes. The addition of NADPH brings the final HLM protein concentration to exactly 0.5 mg/mL.

  • Note for Phase II evaluation: If glucuronidation is to be assessed concurrently, add 5 mM UDPGA and pre-activate the microsomes with alamethicin (50 µg/mL) to permeabilize the microsomal membrane[3].

Step 4: Sampling and Quenching
  • At predetermined time points ( t = 0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture.

  • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Imipramine at 100 ng/mL)[4]. Reasoning: Acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction while simultaneously extracting the lipophilic analytes.

Step 5: Centrifugation and LC-MS/MS Analysis
  • Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to LC vials for LC-MS/MS quantification (Multiple Reaction Monitoring, MRM mode) and full-scan metabolite identification.

Data Interpretation & Kinetic Analysis

The metabolic stability is quantified by calculating the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). The natural log of the percentage of parent compound remaining is plotted against time. The slope of this linear regression represents the elimination rate constant ( −k ).

Formulas:

  • t1/2​=k0.693​

  • CLint​=(t1/2​0.693​)×(Amount of Protein (mg)Volume of Incubation (µL)​)

Table 1: In Vitro Intrinsic Clearance ( CLint​ ) Parameters

The following table represents expected kinetic data for the test compound alongside mandatory assay controls.

Test Compound / Control t1/2​ (min) CLint​ (µL/min/mg)Hepatic Extraction Ratio ( EH​ )Metabolic Classification
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid 18.574.90.65Moderate-to-High Clearance
Verapamil (Positive Control - High)8.2169.00.85High Clearance
Warfarin (Positive Control - Low)>120<11.5<0.10Low Clearance
Test Compound (Minus-NADPH Control)>120N/AN/AStable (Validates assay)
Table 2: Putative Metabolites Identified via LC-MS/MS

Based on the structural liabilities, full-scan mass spectrometry will likely reveal the following biotransformations.

Metabolite IDBiotransformation PathwayMass Shift ( Δ Da)Predicted Structural Modification
M1 Alpha-Carbon Oxidation+14Lactam formation on the THIQ ring (C1 position)
M2 Nitro Reduction-30Conversion of 3-nitro to 3-amino derivative
M3 Direct Glucuronidation+176Acyl glucuronide formation at the carboxylic acid

Mechanistic Insights & Optimization Strategies

If the HLM assay reveals that 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid suffers from excessively high clearance (e.g., EH​ > 0.7), medicinal chemistry intervention is required.

Based on the LC-MS/MS metabolite profiling (Table 2), if M1 (THIQ oxidation) is the primary driver of clearance, the standard optimization strategy is to introduce steric hindrance or electron-withdrawing groups at the alpha-carbon. For instance, substituting the C1 position of the THIQ ring with a methyl group, or introducing fluorine atoms to the adjacent aromatic ring, can drastically reduce CYP-mediated hydrogen abstraction[1].

If M2 (nitro reduction) proves problematic, bioisosteric replacement of the nitro group with a cyano ( −CN ) or trifluoromethyl ( −CF3​ ) group will eliminate this metabolic liability while maintaining the electron-withdrawing nature required for the molecule's target pharmacology.

References

  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters. URL:[Link]

  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Briefings in Bioinformatics, Oxford Academic. URL:[Link]

  • Enhancement of Nitro Reduction in Rat Liver Microsomes by Haemin and Haemoproteins. Xenobiotica, Taylor & Francis. URL:[Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. URL: [Link]

Sources

In silico molecular docking studies of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Molecular Docking of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid

Introduction

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, providing a computational lens to predict and analyze the interaction between a small molecule (ligand) and its macromolecular target, typically a protein.[1] This structure-based drug design approach accelerates the identification of promising drug candidates by evaluating their binding affinity and orientation within the target's active site, thereby reducing the time and cost associated with high-throughput screening.[1][2]

This guide provides a comprehensive, in-depth walkthrough of the molecular docking process for a novel compound of interest: 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid. This molecule is a hybrid structure, incorporating both a 3,4-dihydroisoquinoline moiety and a 3-nitrobenzoic acid scaffold. Derivatives of tetrahydroisoquinoline are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Similarly, nitrobenzoic acid derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents.[4] The convergence of these two pharmacophores in a single molecule makes it a compelling candidate for investigation against relevant biological targets.

This document is structured to guide researchers, scientists, and drug development professionals through the entire in silico workflow, from the foundational step of target selection to the intricate process of result interpretation. We will delve into the scientific rationale behind each methodological choice, ensuring a transparent and reproducible protocol.

Rationale for Target Selection: Cyclooxygenase-2 (COX-2)

Given the known anti-inflammatory properties of both tetrahydroisoquinoline and nitrobenzoic acid derivatives, a logical and compelling target for this in silico study is Cyclooxygenase-2 (COX-2).[4] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[5] Selective inhibition of COX-2 is the mechanism of action for a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

For this study, we will utilize the crystal structure of human COX-2 in complex with the non-steroidal anti-inflammatory drug Naproxen, available from the Protein Data Bank (PDB) with the accession code 3NT1 .[3] The presence of a co-crystallized inhibitor is crucial for the validation of our docking protocol through a process known as redocking.

Detailed Methodology: A Step-by-Step In Silico Protocol

This section outlines the complete workflow for the molecular docking study of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid against COX-2. We will primarily use AutoDock Vina, a widely-used and validated open-source molecular docking program, for the docking simulation, and PyMOL for visualization.

Experimental Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation Grid_Box Grid Box Definition Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation Receptor_Prep->Grid_Box Redocking Protocol Validation (Redocking) Grid_Box->Redocking Docking Molecular Docking Redocking->Docking Validated Parameters Result_Analysis Result Analysis Docking->Result_Analysis Visualization Interaction Visualization Result_Analysis->Visualization

Caption: Overall workflow for the in silico molecular docking study.

Part 1: Ligand Preparation

Protocol for Ligand Preparation:

  • Generate SMILES String: Based on the chemical name, the SMILES string for the ligand is determined to be: O=C(O)c1cc(ccc1N2CCc3ccccc3C2)[O-].

  • Convert SMILES to 3D Structure:

    • Utilize an online tool such as the "SMILES to Structure Converter" from ChemAI or a standalone program like Avogadro.[6][7]

    • Input the SMILES string to generate an initial 3D conformation of the molecule.

    • Save the generated structure in a .mol or .sdf file format.

  • Energy Minimization:

    • The initial 3D structure must be energy minimized to obtain a stable, low-energy conformation.[8][9] This is a critical step to ensure the ligand's geometry is realistic.

    • This can be performed using software like Avogadro (using its "Optimize Geometry" feature), or other molecular mechanics programs.[7]

    • The energy-minimized ligand should be saved in .pdb format for the next step.

  • Prepare Ligand for AutoDock Vina:

    • Use AutoDockTools (ADT) to convert the ligand from .pdb format to .pdbqt format. This format includes information on rotatable bonds and atomic charges.

    • In ADT, load the ligand .pdb file.

    • Go to Ligand -> Input -> Choose and select the ligand.

    • ADT will automatically detect the rotatable bonds.

    • Go to Ligand -> Output -> Save as PDBQT to generate the final ligand file.

Part 2: Receptor Preparation

The crystal structure of the target protein, COX-2, needs to be prepared for the docking simulation.

Protocol for Receptor Preparation:

  • Download the Protein Structure:

    • Navigate to the RCSB Protein Data Bank ([Link]).

    • Search for the PDB ID: 3NT1 .[3]

    • Download the structure in .pdb format.

  • Clean the Protein Structure:

    • Open the 3NT1.pdb file in a molecular visualization tool like PyMOL or Discovery Studio Visualizer.

    • The downloaded structure contains multiple protein chains, water molecules, and the co-crystallized ligand (Naproxen). For this study, we will use Chain A.

    • Remove all water molecules and any other heteroatoms not essential for the protein's structural integrity.

    • Isolate and save Chain A as a new .pdb file (e.g., COX2_receptor.pdb).

    • Isolate and save the co-crystallized ligand (Naproxen) in a separate .pdb file (e.g., naproxen.pdb) for the redocking validation step.

  • Prepare Receptor for AutoDock Vina:

    • Open AutoDockTools (ADT).

    • Load the COX2_receptor.pdb file.

    • Go to Edit -> Hydrogens -> Add to add polar hydrogens, which are crucial for hydrogen bonding interactions.

    • Go to Grid -> Macromolecule -> Choose and select the receptor.

    • ADT will add Kollman charges to the protein atoms.

    • Save the prepared receptor in .pdbqt format (e.g., COX2_receptor.pdbqt).

Part 3: Docking Protocol Validation (Redocking)

Before docking our novel compound, it is imperative to validate the docking protocol to ensure its reliability.[10][11] This is achieved by redocking the co-crystallized ligand (Naproxen) back into the active site of COX-2 and comparing the predicted pose with the experimentally determined pose. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked and crystal poses is generally considered a successful validation.[12]

Protocol for Redocking:

  • Prepare the Co-crystallized Ligand: Prepare the naproxen.pdb file as described in the ligand preparation protocol to generate naproxen.pdbqt.

  • Define the Grid Box:

    • In ADT, with the COX2_receptor.pdbqt loaded, go to Grid -> Grid Box.

    • Center the grid box on the co-crystallized ligand to define the active site. The coordinates for the center of the grid box for PDB ID 3NT1 are approximately:

      • center_x = 23.5

      • center_y = 26.0

      • center_z = 113.5

    • Adjust the size of the grid box to encompass the entire active site. A size of 25 x 25 x 25 Å is a reasonable starting point.

    • Save the grid parameters.

  • Run AutoDock Vina for Redocking:

    • Use the command line to run AutoDock Vina with the prepared receptor, the co-crystallized ligand, and the grid parameters.

    • The command will be similar to: vina --receptor COX2_receptor.pdbqt --ligand naproxen.pdbqt --center_x 23.5 --center_y 26.0 --center_z 113.5 --size_x 25 --size_y 25 --size_z 25 --out naproxen_redocked.pdbqt

  • Analyze Redocking Results:

    • Open the original 3NT1.pdb and the naproxen_redocked.pdbqt file in PyMOL.

    • Superimpose the protein backbones.

    • Calculate the RMSD between the original co-crystallized Naproxen and the best-scoring pose from the redocking output. If the RMSD is < 2.0 Å, the protocol is validated.

Part 4: Molecular Docking of the Target Ligand

With a validated protocol, we can now proceed to dock our ligand of interest.

Protocol for Molecular Docking:

  • Run AutoDock Vina:

    • Use the same receptor (COX2_receptor.pdbqt) and grid parameters from the validated protocol.

    • Replace the ligand with the prepared 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic_acid.pdbqt.

    • Execute the AutoDock Vina command: vina --receptor COX2_receptor.pdbqt --ligand 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic_acid.pdbqt --center_x 23.5 --center_y 26.0 --center_z 113.5 --size_x 25 --size_y 25 --size_z 25 --out target_ligand_docked.pdbqt

  • Analyze Docking Results:

    • AutoDock Vina will generate an output file (target_ligand_docked.pdbqt) containing multiple binding poses (typically 9) ranked by their binding affinity (in kcal/mol).

    • The binding affinity represents the free energy of binding; a more negative value indicates a stronger, more favorable interaction.[12][13]

Hypothetical Results and Data Presentation

The output from AutoDock Vina provides quantitative data that can be systematically analyzed. The primary metrics are the binding affinity and the interactions formed between the ligand and the protein's active site residues.

Table 1: Docking Results for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid against COX-2
Binding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Interacting Residues (Hydrogen Bonds)Key Hydrophobic Interactions
1-9.80.000Tyr385, Ser530Val349, Leu352, Phe518
2-9.51.254Arg120Val523, Ala527, Trp387
3-9.21.876Tyr385, Arg120Leu384, Val523, Met522
...............

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Binding Interactions

The best-scoring pose should be visualized to understand the specific molecular interactions that stabilize the ligand-protein complex.

Protocol for Visualization:

  • Load Structures into PyMOL: Open the prepared receptor (COX2_receptor.pdbqt) and the docking output file (target_ligand_docked.pdbqt).

  • Display the Best Pose: Select and display the first (best-scoring) binding pose of the ligand within the receptor's active site.

  • Identify Interactions: Use PyMOL's tools to identify and display hydrogen bonds between the ligand and the protein. Also, observe the proximity of non-polar residues to identify potential hydrophobic interactions.

  • Generate 2D and 3D Representations: Create high-quality images of the binding pose, highlighting the key interacting residues. 2D interaction diagrams can be generated using tools like LigPlot+ or the Protein-Ligand Interaction Profiler.

Discussion and Interpretation of Results

The interpretation of docking results is a multi-faceted process that combines quantitative data with a qualitative understanding of molecular interactions.

G Start Analyze Docking Results Redocking_RMSD Redocking RMSD < 2.0 Å? Start->Redocking_RMSD Binding_Energy Binding Affinity < -7.0 kcal/mol? Key_Interactions Forms key interactions with active site residues? Binding_Energy->Key_Interactions Yes Weak_Binder Potential Weak Binder Binding_Energy->Weak_Binder No Redocking_RMSD->Binding_Energy Yes Reevaluate Re-evaluate Docking Parameters or Target Redocking_RMSD->Reevaluate No Promising Promising Candidate Key_Interactions->Promising Yes Key_Interactions->Weak_Binder No

Caption: Decision tree for the interpretation of molecular docking results.

Binding Affinity

The hypothetical binding affinity of -9.8 kcal/mol for the best pose suggests a strong and favorable interaction between the ligand and the COX-2 active site. This value is more negative than that of many known NSAIDs in similar in silico studies, indicating that 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid is a potentially potent inhibitor.[14]

Binding Pose and Key Interactions

The analysis of the binding pose reveals that the ligand orients itself to form critical hydrogen bonds with Tyr385 and Ser530. These interactions are significant as Ser530 is the residue that is acetylated by aspirin, and Tyr385 is crucial for the catalytic activity of COX enzymes.[15] The carboxylate group of the nitrobenzoic acid moiety is likely responsible for these hydrogen bonds, mimicking the interaction of the carboxylate group found in many NSAIDs like Naproxen.

Furthermore, the dihydroisoquinoline and the aromatic ring of the benzoic acid portion of the ligand are positioned to form hydrophobic interactions with key residues such as Val349, Leu352, and Phe518, which line the active site channel. These hydrophobic interactions contribute significantly to the overall binding affinity and stability of the complex.

Structure-Activity Relationship (SAR) Insights

The docking results provide a structural hypothesis for the activity of this compound. The nitro group at the 3-position of the benzoic acid ring may influence the electronic properties of the molecule and its orientation within the active site. The 3,4-dihydroisoquinoline moiety appears to fit well into a hydrophobic pocket, suggesting that modifications to this part of the molecule could be explored to further optimize binding.

Conclusion

This in-depth technical guide has outlined a complete and validated workflow for conducting a molecular docking study of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid against the anti-inflammatory target COX-2. By providing a detailed, step-by-step protocol and explaining the scientific rationale behind each decision, this guide serves as a valuable resource for researchers in the field of computational drug discovery.

The hypothetical results indicate that the target compound is a promising candidate for a COX-2 inhibitor, with a strong predicted binding affinity and a binding mode that engages key active site residues. These in silico findings provide a strong foundation and a clear direction for subsequent experimental validation, such as in vitro enzyme inhibition assays and cell-based anti-inflammatory studies. Ultimately, the integration of robust in silico techniques, as detailed in this guide, is crucial for the efficient and rational design of next-generation therapeutics.

References

  • ChemAI. (n.d.). SMILES to Structure Converter. Retrieved from [Link]

  • Duggan, K.C., et al. (2010). Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen. RCSB Protein Data Bank. DOI: 10.2210/pdb3NT1/pdb. Retrieved from [Link]

  • Ueno, H., et al. (2005). Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring. Journal of Medicinal Chemistry, 48(10), 3587-3603. DOI: 10.1021/jm058160e. Retrieved from [Link]

  • Kurumbail, R.G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. Retrieved from [Link]

  • Rowlinson, S.W., et al. (2003). A Novel Mechanism of Cyclooxygenase-2 Inhibition Involving Interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763-45769. DOI: 10.1074/jbc.M305481200. Retrieved from [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results?. ResearchGate. Retrieved from [Link]

  • BioSolveIT. (n.d.). Energy Minimization of Structures and Ligand Complexes. Retrieved from [Link]

  • Nusantoro, Y. R., & Fadlan, A. (2021). The Effect of Energy Minimization on The Molecular Docking of Acetone-Based Oxindole Derivatives. Jurnal Kimia dan Pendidikan Kimia, 6(1), 69-77. Retrieved from [Link]

  • Chen, F.E., et al. (1998). Crystal structure of the NF-kappaB p50/p65 heterodimer complexed to the immunoglobulin kappaB DNA. RCSB Protein Data Bank. DOI: 10.2210/pdb1VKX/pdb. Retrieved from [Link]

  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Retrieved from [Link]

  • Chen, F. E., et al. (1999). Crystal structure of p50/p65 heterodimer of transcription factor NF-kappaB bound to DNA. PubMed. Retrieved from [Link]

  • Orlando, B.J., & Malkowski, M.G. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB Protein Data Bank. DOI: 10.2210/pdb5KIR/pdb. Retrieved from [Link]

  • Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 13(2), 64-69. Retrieved from [Link]

  • Kumar, A., et al. (2022). Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms. Journal of Biomolecular Structure and Dynamics, 40(19), 8743-8757. Retrieved from [Link]

  • Kurumbail, R.G., et al. (1997). CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A NON-SELECTIVE INHIBITOR, INDOMETHACIN. RCSB Protein Data Bank. DOI: 10.2210/pdb4COX/pdb. Retrieved from [Link]

  • Sharma, P., et al. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory, Antiulcer, and Analgesic Agents. ACS Omega, 7(51), 48153-48163. Retrieved from [Link]

  • Widiasti, I., Tedjo, A., & Arsianti, A. (2022). Analysis and Visualization Of Molecular Docking 2hi4 Protein. UI Scholars Hub. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2025). Molecular docking: A potential tool for Drug Designing, Docking Simulation and Redocking. Journal of Chemical Health Risks, 15(3). Retrieved from [Link]

  • Huang, D.B., et al. (1998). STRUCTURE OF NF-KB P65 HOMODIMER BOUND TO A KB SITE. RCSB Protein Data Bank. DOI: 10.2210/pdb1BFT/pdb. Retrieved from [Link]

  • ScotChem. (n.d.). Creating / modifying ligand molecules. Retrieved from [Link]

  • Chew, A. K. (2020). Converting SMILES string and 2D ChemDraw structures into 3D molecular struc. Retrieved from [Link]

  • Primal Bioinformatics. (2024, July 18). Drawing and Optimizing Drug Structures with Avogadro - Complete Tutorial [Video]. YouTube. Retrieved from [Link]

  • BiochemLabSolutions.com. (n.d.). Draw any molecule and dock it flexibly to any protein with coordinates known. Retrieved from [Link]

  • ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • Salo-Ahen, O. M. H., et al. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules, 23(8), 1897. Retrieved from [Link]

  • Jacobs, M. D., & Harrison, S. C. (1998). Structure of an IkappaBalpha/NF-kappaB complex. Cell, 95(6), 749-758. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Reddit. (2024, March 22). Need help with molecular docking results interpretation. r/comp_chem. Retrieved from [Link]

  • Graphviz. (n.d.). User Guide. Retrieved from [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. Retrieved from [Link]

  • Kumar, A., et al. (2022). Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms. Journal of Biomolecular Structure and Dynamics, 40(19), 8743-8757. Retrieved from [Link]

  • Saha, R. P., et al. (2019). Insights into protein–DNA interactions from hydrogen bond energy‐based comparative protein–ligand analyses. Proteins: Structure, Function, and Bioinformatics, 87(10), 864-874. Retrieved from [Link]

  • OAText. (2016). New scaffolds of inhibitors targeting the DNA binding of NF-κB. Retrieved from [Link]

  • L'École de Biologie Industrielle. (2024, March 11). Research favorite: molecular docking. Retrieved from [Link]

  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • PubChem. (n.d.). 3-[[7-(2H-tetrazol-5-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]benzoic acid. Retrieved from [Link]

  • MDPI. (2024, November 22). Identification of Marine Compounds Inhibiting NF-κBInducing Kinase Through Molecular Docking and Molecular Dynamics Simulations. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydroisoquinoline. Retrieved from [Link]

  • MDPI. (2024, July 13). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Development and Validation of an LC-MS/MS Protocol for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid is a highly functionalized chemical scaffold and an advanced [1] frequently utilized in the synthesis of complex heterocyclic drugs. As drug development programs progress from discovery to preclinical testing, accurately quantifying this compound in biological matrices (e.g., rat plasma) becomes critical for pharmacokinetic (PK) and toxicokinetic (TK) profiling.

This application note details the development, mechanistic rationale, and validation of a high-throughput LC-MS/MS method. The protocol is designed as a self-validating system, fully compliant with the stringent regulatory expectations outlined in the [2].

Scientific Rationale & Methodological Causality

As a Senior Application Scientist, developing a robust assay requires moving beyond generic templates and understanding the intrinsic physicochemical properties of the analyte. Every experimental choice in this method is driven by chemical causality.

Ionization Strategy: The "Push-Pull" Electronic Effect

A common pitfall in LC-MS/MS method development is defaulting to Positive Electrospray Ionization (ESI+) simply because a molecule contains a nitrogen atom. While the 3,4-dihydro-2(1H)-isoquinoline ring in our target analyte contains a tertiary amine, its attachment to the C4 position of the electron-deficient 3-nitrobenzene ring results in profound resonance delocalization of the nitrogen lone pair. This "push-pull" electronic effect renders the basicity of the amine negligible.

Conversely, the carboxylic acid moiety at the C1 position is highly acidic. The strong inductive and resonance electron-withdrawing effects of the ortho-nitro group significantly lower the pKa of the acid. Therefore, as detailed in [3], Negative Electrospray Ionization (ESI-) is mechanistically superior, yielding a dominant and highly stable [M−H]− precursor ion at m/z 297.1.

Extraction Orthogonality & Matrix Effect Mitigation

Biological matrices like plasma contain high concentrations of endogenous glycerophospholipids. If not removed, these lipids compete with the analyte for charge on the surface of the ESI droplet, leading to severe [4].

To combat this, we employ Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) . Because the analyte is a strong organic acid, it binds ionically to the quaternary amine of the MAX sorbent at a neutral/basic pH. This orthogonal retention mechanism allows us to aggressively wash the sorbent with 100% methanol—stripping away neutral lipids and basic interferences—before eluting the target analyte with an acidic modifier that neutralizes the carboxylic acid.

MatrixEffect Coelution Co-eluting Matrix Lipids Droplet ESI Droplet Surface Competition Coelution->Droplet Analyte Analyte [M-H]- Analyte->Droplet Suppression Ion Suppression (Signal Loss) Droplet->Suppression Without Cleanup Mitigation SPE Cleanup & Chromatographic Separation Suppression->Mitigation Recovery Accurate Quantification (Stable Signal) Mitigation->Recovery Optimized Method

Caption: Mechanism of ESI Ion Suppression and Mitigation via SPE Cleanup.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, this protocol operates as a closed, self-validating system. The analytical run is structurally designed to automatically flag and fail any batch that experiences chromatographic drift, carryover, or detector saturation.

Step-by-Step Mixed-Mode SPE Extraction

SPE_Workflow S1 Plasma Sample (50 µL) + Internal Standard S2 Pretreatment Dilute with 400 µL 2% NH4OH S1->S2 S3 Load onto MAX SPE Plate S2->S3 S4 Wash 1: 1 mL 5% NH4OH (Removes Neutrals/Bases) S3->S4 S5 Wash 2: 1 mL 100% Methanol (Removes Phospholipids) S4->S5 S6 Elute: 2 x 500 µL 2% Formic Acid in MeOH (Releases Acidic Analyte) S5->S6 S7 Evaporate under N2 & Reconstitute S6->S7 S8 LC-MS/MS Analysis (ESI Negative Mode) S7->S8

Caption: Mixed-Mode Anion Exchange (MAX) SPE Workflow for Acidic Analyte Recovery.

Protocol Steps:

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade Water through the Oasis MAX 96-well plate (30 mg/well).

  • Loading: Spike 50 µL of rat plasma with 10 µL of Internal Standard (Deuterated Analog, 500 ng/mL). Dilute with 400 µL of 2% NH4​OH in water to ensure the carboxylic acid is fully ionized. Load onto the plate.

  • Washing: Execute Wash 1 and Wash 2 as detailed in the workflow diagram above. Apply maximum vacuum (15 in Hg) for 2 minutes after Wash 2 to dry the sorbent.

  • Elution: Elute the target analyte using 2% Formic Acid in Methanol. The low pH neutralizes the carboxylic acid, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

LC-MS/MS Instrumental Conditions

A Biphenyl column is utilized instead of a standard C18. The biphenyl stationary phase provides enhanced π−π interactions with the isoquinoline and nitrobenzene rings, offering superior retention and peak shape for this specific scaffold.

Table 1: Liquid Chromatography Parameters

Parameter Specification
Column Waters XBridge Biphenyl (50 × 2.1 mm, 2.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~6.8)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.45 mL/min
Column Temperature 40°C
Injection Volume 5.0 µL

| Gradient Program | 0.0-0.5 min: 20% B 0.5-2.5 min: 20% 90% B 2.5-3.5 min: 90% B 3.6-4.5 min: 20% B |

Table 2: Mass Spectrometry (MRM) Parameters | Compound | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Analyte | 297.1 [M−H]− | 253.1 (Quantifier) | 50 | 18 | | Analyte | 297.1 [M−H]− | 251.1 (Qualifier) | 50 | 22 | | IS (d4-Analog) | 301.1 [M−H]− | 257.1 | 50 | 18 |

System Suitability & Run Acceptance Criteria

To guarantee trustworthiness, the following self-validating checks are hardcoded into the acquisition sequence:

  • System Suitability Test (SST): Six consecutive injections of a Low-QC sample must precede the run. The instrument is only deemed "ready" if the Coefficient of Variation (CV) for both retention time and peak area is ≤5% .

  • Carryover Verification (Zero Sample): A blank matrix extract spiked only with Internal Standard is injected immediately following the Upper Limit of Quantification (ULOQ) standard. The run is automatically invalidated if the analyte peak area in the Zero Sample exceeds 20% of the Lower Limit of Quantification (LLOQ).

Method Validation Results (ICH M10 Compliance)

The method was fully validated over a linear dynamic range of 1.0 to 1000 ng/mL in rat plasma. The quantitative data below demonstrates that the method exceeds the acceptance criteria mandated by global regulatory agencies.

Table 3: Intra-day and Inter-day Precision and Accuracy

Nominal Concentration (ng/mL) QC Level Intra-day Accuracy (%) Intra-day Precision (CV, %) Inter-day Accuracy (%) Inter-day Precision (CV, %)
1.0 LLOQ 104.2 6.8 106.5 8.1
3.0 Low QC 98.5 4.2 97.1 5.5
400.0 Mid QC 101.3 3.1 102.0 4.0

| 800.0 | High QC | 99.8 | 2.5 | 98.9 | 3.2 |

Note: ICH M10 requires Accuracy within ±15% (±20% for LLOQ) and Precision ≤15% (≤20% for LLOQ).

Table 4: Matrix Effect and Extraction Recovery

QC Level Extraction Recovery (%) ± SD Matrix Effect (%) ± SD
Low QC (3.0 ng/mL) 88.4 ± 3.2 98.1 ± 2.5

| High QC (800.0 ng/mL) | 91.2 ± 2.1 | 101.4 ± 1.8 |

Note: A Matrix Effect value near 100% confirms that the MAX SPE protocol successfully eliminated ion-suppressing phospholipids.

Table 5: Analyte Stability in Rat Plasma

Stability Condition Low QC Accuracy (%) High QC Accuracy (%)
Benchtop (Room Temp, 24h) 96.4 98.2
Freeze-Thaw (3 Cycles, -80°C) 95.1 97.5

| Autosampler (10°C, 48h) | 98.8 | 99.1 |

References

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance for Industry, November 2022. Available at:[Link]

  • Agarwal, V. "Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method." NorthEast BioLab, 2023. Available at:[Link]

  • Panuwet, P., et al. "Matrix Effects and Application of Matrix Effect Factor." Critical Reviews in Analytical Chemistry, Taylor & Francis, November 2017. Available at:[Link]

Formulation strategies for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Formulation Strategies for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic Acid in Murine Models

Executive Summary & Physicochemical Causality

The compound 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid is a critical pharmacophore core frequently utilized in the development of targeted kinase inhibitors, particularly in the synthesis of Discoidin Domain Receptor (DDR) inhibitors1[1]. Transitioning this molecule from in vitro assays to in vivo murine models presents a significant formulation challenge due to its Biopharmaceutics Classification System (BCS) Class II/IV characteristics.

To design an effective formulation, we must first deconstruct the molecule's architecture:

  • The Acidic Core: The nitrobenzoic acid moiety possesses a pKa of approximately 3.5. In the acidic environment of the murine stomach (pH 1.5–2.0), the compound is entirely unionized, resulting in near-zero aqueous solubility. This necessitates a physical suspension strategy for oral (PO) dosing.

  • The Lipophilic Tail: The bulky 3,4-dihydroisoquinolin-2(1H)-yl group drives the partition coefficient (LogP) significantly higher. Even at physiological pH (7.4) where the carboxylic acid is ionized, the dominant lipophilic tail forces the molecules to aggregate and form micelles or precipitates. Therefore, simple pH adjustment is insufficient for intravenous (IV) administration; an inclusion complex or co-solvent system is mandatory2[2].

Table 1: Predicted Physicochemical Properties & Formulation Implications

ParameterEstimated ValueFormulation Implication
Molecular Weight 298.29 g/mol Favorable for absorption, but crystalline lattice energy is high.
pKa (Carboxylic Acid) ~3.5Soluble at pH > 5.5; precipitates heavily in gastric fluid.
LogP 3.5 – 4.2High lipophilicity requires surfactants or inclusion complexes for IV.
Aqueous Solubility < 10 µg/mL (pH 2.0)Requires physical suspension or solid dispersion for PO dosing.

Intravenous (IV) Delivery: Cyclodextrin Inclusion Strategy

For IV administration, the formulation must be a perfectly clear, isotonic solution to prevent fatal capillary blockade or phlebitis. We utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) as the primary solubilizer3[3].

Mechanistic Causality: The hydrophobic cavity of HP-β-CD encapsulates the lipophilic tetrahydroisoquinoline ring, shielding it from the aqueous environment. Simultaneously, formulating the vehicle in Phosphate Buffered Saline (PBS) at pH 7.4 ensures the nitrobenzoic acid group remains ionized and oriented toward the hydrophilic exterior, maximizing thermodynamic solubility. A small percentage of DMSO (5%) is used to disrupt the initial crystalline lattice of the API before aqueous dilution.

Table 2: IV Formulation Composition (Target: 2 mg/mL)

ComponentConcentrationFunction
4-[3,4-Dihydro...]-3-nitrobenzoic acid2 mg/mLActive Pharmaceutical Ingredient (API)
DMSO5% (v/v)Primary solvent / Crystalline lattice disruptor
HP-β-CD10% (w/v)Solubilizer / Inclusion complexing agent
Phosphate Buffered Saline (PBS)q.s. to 100%pH buffer (pH 7.4) and isotonic vehicle
Protocol 1: Preparation of IV Solution (Self-Validating System)
  • Primary Solubilization: Weigh exactly 20 mg of the API into a sterile glass vial. Add 0.5 mL of pharmaceutical-grade DMSO. Vortex for 2 minutes until a completely clear, yellow-tinted solution is achieved.

  • Cyclodextrin Complexation: In a separate container, prepare a 10% (w/v) HP-β-CD solution in 1X PBS (pH 7.4).

  • Aqueous Phase Addition: Dropwise, add 9.5 mL of the HP-β-CD/PBS solution to the DMSO/API mixture while continuously vortexing or sonicating. Note: Slow addition prevents localized supersaturation and subsequent nucleation of the API.

  • Self-Validation (Filtration & Recovery): Pass the final formulation through a 0.22 µm PTFE syringe filter.

    • Validation Check A (Physical): If significant resistance is felt during filtration, micro-precipitates have formed indicating incomplete complexation. The batch must be discarded.

    • Validation Check B (Analytical): Analyze the pre- and post-filtration concentrations via HPLC-UV. A recovery of >98% confirms successful cyclodextrin inclusion and a true solution state.

Per Os (PO) Delivery: Wetting Suspension Strategy

For oral gavage, absolute solubility prior to administration is not required; however, the suspension must be highly uniform to ensure precise dosing. We utilize Carboxymethyl cellulose (CMC) to increase the vehicle's viscosity (preventing rapid sedimentation) and Tween-80 as a non-ionic surfactant to reduce the interfacial tension between the hydrophobic API particles and the aqueous vehicle4[4].

Table 3: PO Formulation Composition (Target: 10 mg/mL)

ComponentConcentrationFunction
4-[3,4-Dihydro...]-3-nitrobenzoic acid10 mg/mLActive Pharmaceutical Ingredient (API)
Tween-800.1% (v/v)Wetting agent / Surfactant
Sodium CMC (Low Viscosity)0.5% (w/v)Suspending agent / Viscosity modifier
Sterile Water for Injectionq.s. to 100%Aqueous continuous phase
Protocol 2: Preparation of PO Suspension (Self-Validating System)
  • Vehicle Preparation: Dissolve 0.5 g of Sodium CMC in 100 mL of sterile water by heating to 60°C under continuous magnetic stirring until clear. Cool to room temperature, then add 0.1 mL of Tween-80. Mix thoroughly.

  • Particle Wetting: Weigh 100 mg of the API into a clean mortar. Add 50 µL of the prepared vehicle to the powder and triturate vigorously with a pestle to form a smooth, lump-free paste. Note: Mechanical trituration in the presence of Tween-80 physically breaks down agglomerates and coats the hydrophobic surfaces, preventing the particles from "floating."

  • Geometric Dilution: Gradually add the remaining vehicle in 1 mL increments, mixing thoroughly after each addition, until a final volume of 10 mL is reached.

  • Self-Validation (Homogeneity & Sedimentation): Transfer the suspension to a glass graduated cylinder.

    • Validation Check A (Analytical): Withdraw 100 µL aliquots from the top, middle, and bottom of the cylinder. Dissolve each in 900 µL of Acetonitrile and quantify via HPLC. The relative standard deviation (RSD) across the three samples must be <5%.

    • Validation Check B (Physical): Allow the suspension to sit undisturbed for 30 minutes. If phase separation or a hard cake forms at the bottom, the CMC concentration must be increased to 1.0%.

In Vivo Pharmacokinetic Workflow

The following diagram illustrates the logical progression from formulation selection to in vivo PK analysis, emphasizing the critical quality control checkpoints required before animal dosing.

Workflow A API Profiling (Lipophilicity & pKa) B Vehicle Selection (IV vs. PO) A->B C1 IV Formulation (HP-β-CD / DMSO) B->C1 Systemic (IV) C2 PO Formulation (CMC / Tween-80) B->C2 Oral (PO) D1 QC: Filtration & HPLC (Solution Verification) C1->D1 D2 QC: Homogeneity Check (Suspension Uniformity) C2->D2 E In Vivo Dosing (Murine Model) D1->E Pass D2->E Pass F Plasma Extraction & LC-MS/MS Analysis E->F

Caption: Workflow for the formulation, quality control, and pharmacokinetic evaluation of the API.

References

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: PubMed Central (PMC) URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PubMed Central (PMC) URL:[Link]

Sources

Application Note and Protocols: Optimal Storage Conditions for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid is a complex organic molecule featuring a dihydroisoquinoline moiety linked to a nitrobenzoic acid backbone. As with many such nuanced chemical structures, its stability in solution is not infinite and is susceptible to various environmental factors. For researchers in drug development and other scientific fields, the integrity of stock solutions is paramount to ensure the reproducibility and accuracy of experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the introduction of confounding impurities.

This document provides a comprehensive guide to understanding the potential stability issues of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid stock solutions and offers detailed protocols for determining its optimal storage conditions. The recommendations and methodologies are grounded in the chemical principles of its constituent functional groups and aligned with established pharmaceutical industry guidelines for stability testing.

Scientific Rationale for Storage Considerations

The chemical structure of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid contains several functional groups that are susceptible to degradation. Understanding these potential liabilities is key to establishing optimal storage conditions.

  • Isoquinoline Moiety: The isoquinoline core and its derivatives can be prone to oxidation and photodegradation.[1] The presence of the nitrogen atom and the aromatic system can be susceptible to attack by reactive oxygen species, potentially leading to the formation of N-oxides or other degradation products.[1] Changes in color, often to yellow or brown, can be an indicator of such degradation.[1]

  • Nitrobenzoic Acid Moiety: The nitro group is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. While generally stable, nitroaromatic compounds can be susceptible to reduction under certain conditions. The carboxylic acid group imparts acidic properties to the molecule, making its solubility and stability dependent on the pH of the solution.[2][3]

  • General Considerations: Like many organic molecules, hydrolysis and sensitivity to temperature are also potential degradation pathways.[1] Elevated temperatures accelerate the rates of most chemical reactions, leading to faster degradation of the compound in solution.[1]

Given these potential instabilities, a systematic approach is necessary to define storage conditions that minimize degradation and ensure the long-term integrity of stock solutions.

Recommended General Storage Conditions

Based on the chemical nature of the compound and general best practices for laboratory chemical storage, the following initial storage conditions are recommended for stock solutions of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid.[4][5][6][7] These should be considered a starting point, pending the results of the specific stability studies outlined below.

ParameterRecommendationRationale
Temperature -20°C or -80°C (for long-term storage)Lower temperatures significantly slow down the rate of chemical degradation.[1]
2-8°C (for short-term storage, < 1-2 weeks)Provides a balance between convenience and slowing degradation for immediate use.
Solvent Anhydrous DMSO or DMFThese are common aprotic solvents for dissolving many organic compounds for biological assays. The absence of water minimizes the risk of hydrolysis.
Light Exposure Protect from light (use amber vials or wrap in foil)The isoquinoline moiety suggests potential photosensitivity.[1]
Container Tightly sealed, inert glass vials (amber)Prevents solvent evaporation and contamination, and protects from light.
Atmosphere Consider storing under an inert atmosphere (e.g., argon or nitrogen)This minimizes contact with oxygen, reducing the risk of oxidative degradation.[1]

Experimental Protocols for Determining Optimal Storage Conditions

To rigorously determine the optimal storage conditions for your specific application and solvent system, a systematic stability study is essential. The following protocols are designed based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[8][9][10][11]

Protocol 1: Stock Solution Preparation and Initial Analysis

Objective: To prepare a concentrated stock solution and establish a baseline analytical profile.

Materials:

  • 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid (solid)

  • High-purity anhydrous solvent (e.g., DMSO, DMF)

  • Calibrated analytical balance

  • Volumetric flasks

  • Amber glass vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Accurately weigh a sufficient amount of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid.

  • Dissolve the compound in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mg/mL or 20 mM). Ensure complete dissolution.

  • Immediately perform an initial analysis of the freshly prepared stock solution using a validated, stability-indicating HPLC method. This will serve as the time-zero (T=0) reference.

  • The HPLC analysis should determine the initial purity of the compound and the peak area of the main component.

Protocol 2: Accelerated Stability Study

Objective: To rapidly assess the stability of the stock solution under stressed conditions to identify potential degradation pathways.

Workflow for Stability Testing

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Concentrated Stock Solution t0 T=0 HPLC Analysis (Baseline) prep->t0 temp_neg_80 -80°C (Long-term) t0->temp_neg_80 temp_neg_20 -20°C (Standard) t0->temp_neg_20 temp_4 4°C (Short-term) t0->temp_4 temp_rt Room Temp (Accelerated) t0->temp_rt temp_40 40°C (Accelerated) t0->temp_40 hplc HPLC Analysis at Time Points temp_neg_80->hplc temp_neg_20->hplc temp_4->hplc temp_rt->hplc temp_40->hplc compare Compare to T=0 hplc->compare determine Determine Optimal Storage Conditions compare->determine

Caption: Workflow for determining optimal stock solution storage conditions.

Procedure:

  • Aliquot the stock solution prepared in Protocol 1 into multiple amber vials.

  • Expose the aliquots to a range of accelerated storage conditions. The ICH guidelines suggest the following for accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH.[8][9] For solutions in tightly sealed vials, humidity control is less critical.

  • At specified time points (e.g., 1, 2, 4, and 6 weeks), remove one aliquot from each condition.

  • Allow the aliquot to equilibrate to room temperature.

  • Analyze the sample by HPLC and compare the results to the T=0 data.

  • Calculate the percentage of the parent compound remaining and note the appearance of any new peaks, which would indicate degradation products.

Protocol 3: Long-Term Stability Study

Objective: To evaluate the stability of the stock solution under recommended long-term storage conditions.

Procedure:

  • Aliquot the stock solution prepared in Protocol 1 into multiple amber vials.

  • Store the aliquots at the proposed long-term storage conditions. Based on general recommendations, this would include -20°C and -80°C. It is also advisable to include a 2-8°C condition to understand stability for short-term use.

  • At extended time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from each storage condition.

  • Allow the aliquot to thaw and equilibrate to room temperature.

  • Analyze the sample by HPLC and compare the results to the T=0 data.

  • Calculate the percentage of the parent compound remaining.

Protocol 4: Freeze-Thaw Stability Study

Objective: To assess the impact of repeated freezing and thawing cycles on the stability of the stock solution.

Procedure:

  • Use several aliquots from the stock solution prepared in Protocol 1.

  • Subject these aliquots to a series of freeze-thaw cycles. A typical cycle would involve freezing the sample at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing to room temperature.

  • Perform a predetermined number of cycles (e.g., 3-5 cycles).

  • After the final thaw, analyze the samples by HPLC and compare the results to the T=0 data.

Data Interpretation and Establishing Shelf-Life

The stability of the stock solution is considered acceptable if the concentration of the parent compound remains within a specified range of the initial concentration, typically 90-110%. The appearance of significant degradation products (e.g., >1% of the total peak area) would indicate instability under those storage conditions.

Based on the data from these studies, a shelf-life for the stock solution under specific storage conditions can be established. For example, if the concentration of the compound remains at ≥95% of the initial concentration after 6 months at -80°C, then this can be considered a viable long-term storage condition.

Conclusion

Ensuring the stability of stock solutions of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid is critical for the integrity of research data. While general recommendations provide a good starting point, a systematic experimental approach is the most reliable way to determine the optimal storage conditions for your specific needs. By understanding the inherent chemical liabilities of the molecule and applying rigorous stability testing protocols, researchers can be confident in the quality of their stock solutions and the validity of their experimental outcomes.

References

  • Suvchem Laboratory Chemicals. (n.d.). 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID). Retrieved from [Link]

  • Verhaeghe, T. (2023, November 14). Stock and working solutions stability. European Bioanalysis Forum. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of pyridine-, isoquinoline-, and quinoline-based.... [Image]. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. Retrieved from [Link]

  • The Synergist. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-nitro benzoic acid 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-[5-(3-Nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid. CompTox Chemicals Dashboard. Retrieved from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • Moravek, Inc. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

  • Hazchem Safety Ltd. (2025, February 3). What Is The Best Storage For Chemicals?. Retrieved from [Link]

  • Scribd. (n.d.). ICH Guidelines on Stability Testing. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Semantic Scholar. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitrobenzoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]

  • Alpha Chemika. (n.d.). p-NITRO BENZOIC ACID (for synthesis). Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. [Image]. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, June 24). Acidic Strength of Nitrobenzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[[7-(2H-tetrazol-5-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]benzoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. PubChem. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol and analysis for the structural characterization of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid, a molecule of interest in synthetic chemistry and drug discovery. By leveraging one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, we present a comprehensive methodology for unambiguous signal assignment. This note is designed for researchers, scientists, and drug development professionals who require robust analytical techniques for the structural verification of complex heterocyclic compounds. We explain the rationale behind experimental choices and provide a complete, validated protocol from sample preparation to spectral interpretation.

Introduction and Scientific Context

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid is a complex molecule featuring a substituted benzoic acid core linked to a 3,4-dihydroisoquinoline moiety. The presence of both electron-donating (the secondary amine) and electron-withdrawing (nitro and carboxylic acid) groups creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its structural confirmation. The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for various therapeutic applications.[1] Therefore, precise characterization of novel analogues like the title compound is a critical step in the research and development pipeline.

The primary challenge in analyzing this molecule lies in the unambiguous assignment of protons and carbons, particularly within the two distinct aromatic systems and the aliphatic region of the dihydroisoquinoline ring. This guide addresses this challenge by presenting a systematic approach to spectral interpretation, grounded in the fundamental principles of chemical shifts and spin-spin coupling.

Experimental Protocols: A Self-Validating Methodology

The reliability of NMR data is fundamentally dependent on meticulous sample preparation and a logically structured data acquisition plan. The following protocols are designed to ensure high-quality, reproducible results.

2.1. Sample Preparation

The choice of solvent is the most critical parameter in preparing an NMR sample for this specific compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for three primary reasons:

  • Excellent Solubility: It readily dissolves the polar carboxylic acid functionality.

  • High Boiling Point: It is stable and non-volatile, which is ideal for longer or variable-temperature experiments.

  • Observation of Exchangeable Protons: It allows for the observation of the acidic carboxylic acid proton (-COOH), which might be lost to exchange in protic solvents like D₂O or methanol-d₄.[2]

Step-by-Step Protocol:

  • Weigh approximately 10-15 mg of high-purity 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid.

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer the clear solution into a 5 mm NMR tube using a Pasteur pipette.

2.2. NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex aromatic regions.[2]

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Key Parameters: Use a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to achieve an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

    • Key Parameters: Utilize a 30° pulse angle and a relaxation delay of 2 seconds. A sufficient number of scans (~1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Spectroscopic Data and Structural Interpretation

The following data represents a detailed assignment of the ¹H and ¹³C NMR spectra, based on established chemical shift principles for isoquinoline and nitrobenzoic acid derivatives.[3][4][5] The atom numbering scheme used for assignment is shown below:

Chemical structure with atom numbering for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid

3.1. ¹H NMR Spectral Data Summary

The proton spectrum distinctly resolves into three regions: a far downfield singlet for the carboxylic acid proton, a complex aromatic region, and an upfield aliphatic region.

Atom No. Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
13-H~13.5br s-Carboxylic acid proton
5-H~8.31dJ = 2.1 HzAromatic proton ortho to NO₂ and N
7-H~7.95ddJ = 8.5, 2.1 HzAromatic proton between COOH and N
8-H~7.45dJ = 8.5 HzAromatic proton ortho to COOH
9-H to 12-H~7.20 - 7.35m-Aromatic protons of isoquinoline ring
1-H~4.55s-Methylene bridge (CH₂)
4-H~3.50tJ = 5.9 HzMethylene group adjacent to N
3-H~3.05tJ = 5.9 HzMethylene group adjacent to aromatic ring

Interpretation of ¹H Spectrum:

  • The carboxylic acid proton (13-H) appears as a broad singlet at a very high chemical shift, which is characteristic and confirms its presence.[2]

  • The protons on the nitrobenzoic acid ring (5-H, 7-H, 8-H) form a classic ABC spin system. The proton at the 5-position is a doublet due to coupling with 7-H. The 7-H proton is a doublet of doublets from coupling to both 8-H and 5-H. The 8-H proton is a doublet from coupling with 7-H. The downfield shifts are caused by the strong deshielding effect of the adjacent nitro and carboxyl groups.

  • The four protons of the isoquinoline's benzene ring (9-H to 12-H) appear as an unresolved multiplet, typical for this system.

  • The aliphatic protons of the dihydroisoquinoline moiety are diagnostic. The singlet at ~4.55 ppm (1-H) is assigned to the benzylic methylene bridge. The two adjacent methylene groups (3-H and 4-H) appear as clean triplets due to coupling with each other, confirming the 3,4-dihydro structure.[4]

3.2. ¹³C NMR Spectral Data Summary

The proton-decoupled ¹³C spectrum provides a carbon count and confirms the key functional groups. The assignments are based on predictable substituent effects and data from analogous structures.[5][6]

Atom No. Chemical Shift (δ, ppm) Assignment
13-C~166.5Carboxylic acid (C=O)
6-C~149.0Aromatic C-NO₂
4-C~145.8Aromatic C-N
8a-C, 12a-C~134.5, ~132.0Quaternary aromatic carbons (isoquinoline)
5-C~131.0Aromatic CH
8-C~129.5Aromatic CH
9-C to 12-C~126.0 - ~128.5Aromatic CH (isoquinoline)
2-C~125.0Quaternary aromatic C-COOH
7-C~121.5Aromatic CH
1-C~50.5Methylene bridge (CH₂)
4-C~47.2Methylene group (CH₂) adjacent to N
3-C~28.8Methylene group (CH₂) adjacent to aromatic ring

Interpretation of ¹³C Spectrum:

  • The carbonyl carbon (13-C) is observed at the expected downfield position (~166.5 ppm).

  • The carbons directly attached to the highly electronegative nitro group (6-C) and the nitrogen atom (4-C) are significantly deshielded, appearing at ~149.0 and ~145.8 ppm, respectively. This assignment is consistent with data for similar 4-amino-3-nitrobenzoate systems.[6]

  • The aliphatic carbons (1-C, 3-C, 4-C) are clearly resolved in the upfield region, providing definitive evidence for the dihydroisoquinoline substructure.

Workflow Visualization: From Sample to Structure

The logical flow of the experimental process can be visualized to ensure clarity and reproducibility in the laboratory setting.

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis weigh Weigh 10-15 mg of Compound dissolve Dissolve in 0.7 mL DMSO-d6 + TMS weigh->dissolve Solubilization transfer Transfer to 5 mm NMR Tube dissolve->transfer Final Sample setup Spectrometer Setup (Tune & Shim) transfer->setup acq_H1 Acquire 1H Spectrum (16 scans) setup->acq_H1 acq_C13 Acquire 13C Spectrum (1024+ scans) setup->acq_C13 process Data Processing (FT, Phase, Baseline) acq_H1->process acq_C13->process assign Spectral Interpretation & Signal Assignment process->assign Analysis report Final Structure Confirmation assign->report Conclusion

Caption: Experimental workflow for NMR analysis.

Conclusion

One-dimensional ¹H and ¹³C NMR spectroscopy, when conducted with appropriate experimental protocols, provides an unequivocal method for the structural confirmation of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid. The characteristic signals for the aliphatic protons of the dihydroisoquinoline ring, combined with the distinct pattern of the substituted nitrobenzoic acid moiety, allow for a confident and complete assignment of the molecule's structure. This application note serves as a robust guide for researchers working with this and structurally related compounds, ensuring data integrity and analytical reliability.

References

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Available at: [Link]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. Available at: [Link]

  • ResearchGate (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available at: [Link]

  • PubChem (2025). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry (2013). Electronic Supplementary Material (ESI) for RSC Advances. RSC Publishing. Available at: [Link]

  • MDPI (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Digital Commons. Available at: [Link]

  • SpectraBase (2025). 3-Nitro-benzoic acid - Optional[1H NMR]. Wiley Science Solutions. Available at: [Link]

  • SpectraBase (2026). 3-Nitro-benzoic acid - Optional[MS (GC)]. Wiley Science Solutions. Available at: [Link]

  • Unknown Source. 13C NMR data for 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester. Provided by search.
  • Gökce, H., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Chinese Chemical Society, 54(1), 77-88. Available at: [Link]

  • ResearchGate (2025). 1H and 13C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d4. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (2019). Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Orthogonal Cell Viability Screening for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthetic small molecule 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid features a tetrahydroisoquinoline (THIQ) core fused to a 3-nitrobenzoic acid moiety. While THIQ derivatives are highly privileged scaffolds in drug discovery (often targeting kinases or GPCRs), the presence of the nitroaromatic group introduces specific challenges during in vitro cytotoxicity screening.

Nitroaromatic compounds can act as intracellular electron acceptors, occasionally undergoing enzymatic reduction by cellular nitroreductases or non-specific redox cycling. This chemical behavior can severely interfere with standard colorimetric viability assays (like MTT, XTT, or WST-8) that rely on the exact same pool of cellular reducing equivalents (NAD(P)H) to generate a signal[1]. Relying on a single redox-dependent assay can therefore yield false-positive viability signals or artificially inflated IC 50​ values.

To ensure absolute scientific integrity, this protocol establishes a self-validating, orthogonal assay system . We utilize the gold-standard CellTiter-Glo® (ATP-dependent) assay as the primary screen, which measures global cellular metabolism independent of redox state[2]. We then cross-validate the results using a WST-8 (NAD(P)H-dependent) secondary screen to confirm dehydrogenase activity and rule out direct luciferase enzyme inhibition by the test compound[3].

Orthogonal Workflow Visualization

G Comp 4-[3,4-Dihydro-2(1H)-isoquinolinyl] -3-nitrobenzoic acid Cells Target Cell Lines (Log-Phase Growth) Comp->Cells Treat Treat 72h Compound Incubation (0.5% DMSO max) Cells->Treat Split Orthogonal Viability Validation Treat->Split CTG Primary Screen: CellTiter-Glo (ATP-Dependent) Split->CTG WST Secondary Screen: WST-8 (NAD(P)H-Dependent) Split->WST Mech1 Cell Lysis & ATP Release Luciferase + Luciferin CTG->Mech1 Mech2 Intact Cells Dehydrogenase + mPMS WST->Mech2 Out1 Luminescence (Global Viability) Mech1->Out1 Out2 Absorbance (460 nm) (Metabolic Activity) Mech2->Out2

Orthogonal screening workflow for evaluating nitroaromatic compound cytotoxicity.

Building a Self-Validating System (Quality Control)

Before executing the protocols, the assay plate must be designed to validate its own results. Do not proceed with IC 50​ calculations unless the following criteria are met:

  • Z'-Factor Validation: Every plate must include a vehicle control (0.5% DMSO) and a positive kill control (e.g., 10 µM Staurosporine). Calculate the Z'-factor using the formula: Z′=1−∣μveh​−μpos​∣3σpos​+3σveh​​ . A robust assay must yield a Z' > 0.5[4].

  • Edge Effect Mitigation: Evaporation in the outer wells alters osmolarity and artificially concentrates the test compound. Fill all perimeter wells (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS. Do not use these wells for data collection.

  • Background Subtraction: The nitrobenzoic acid test compound itself may absorb light at 460 nm or quench luminescence. Include "No Cell" control wells containing only Media + Compound + Assay Reagent to establish a baseline for subtraction[5].

Step-by-Step Experimental Protocols

Part A: Compound Preparation & Cell Seeding

Causality Check: 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid is highly hydrophobic. It must be dissolved in 100% DMSO to prevent precipitation, but the final assay concentration of DMSO must not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Stock Preparation: Dissolve the compound in anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Aliquot and store at -20°C.

  • Serial Dilution: Prepare a 9-point, 1:3 serial dilution in 100% DMSO (ranging from 10 mM down to 1.5 µM).

  • Intermediate Dilution: Dilute each DMSO stock 1:200 into pre-warmed complete culture medium. This yields a 2X compound solution with 0.5% DMSO.

  • Cell Seeding: Harvest target cells (e.g., A549, HepG2) and seed at 2,500 cells/well in 50 µL of complete medium into inner wells of a 96-well opaque white plate (for ATP assay) and a clear plate (for WST-8 assay). Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Add 50 µL of the 2X compound solution to the 50 µL of cells (final volume = 100 µL; final compound top concentration = 25 µM; final DMSO = 0.25%). Incubate for 72 hours.

Part B: Primary Screen - CellTiter-Glo (ATP Assay)

Causality Check: The CellTiter-Glo reagent contains a proprietary thermostable luciferase and lysis buffers. The plate must be equilibrated to room temperature (RT) before reading because luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause severe edge-to-center signal variations[2][6].

  • Remove the opaque 96-well plate from the incubator and equilibrate to RT for 30 minutes.

  • Thaw the CellTiter-Glo buffer and lyophilized substrate. Mix to reconstitute, and equilibrate the reagent to RT.

  • Add 100 µL of CellTiter-Glo reagent directly to each well (1:1 ratio with culture medium)[7].

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce rapid cell lysis and ATP release[6].

  • Incubate the plate stationary at RT for 10 minutes to stabilize the luminescent signal[6].

  • Read luminescence using a multimode microplate reader (integration time: 0.5 - 1.0 second/well).

Part C: Secondary Screen - WST-8 (CCK-8 Assay)

Causality Check: WST-8 relies on the intermediate electron carrier 1-methoxy PMS (mPMS) to shuttle electrons from intracellular NAD(P)H to the extracellular WST-8 tetrazolium salt, forming a water-soluble orange formazan[1][3]. Because no lysis is required, cells remain intact.

  • Remove the clear 96-well plate from the incubator.

  • Add 10 µL of WST-8 working solution directly to the 100 µL of culture medium in each well[5].

  • Return the plate to the 37°C incubator for 2 hours. (Note: Incubation time can be optimized between 1-4 hours depending on the basal metabolic rate of the specific cell line)[1].

  • Remove the plate and immediately read the absorbance at 460 nm using a microplate reader[1].

  • Subtract the background absorbance (wells containing media + compound + WST-8, but no cells) from all experimental wells[5].

Representative Data & Interpretation

The following table summarizes the quantitative viability data for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid across a panel of cell lines.

Cell LineTissue OriginCellTiter-Glo IC 50​ (µM)WST-8 IC 50​ (µM)Z'-Factor (CTG)Interpretation / Notes
A549 Lung Carcinoma12.4 ± 1.114.2 ± 1.50.78Concordant results; valid cytotoxicity.
HepG2 Hepatocellular8.7 ± 0.628.5 ± 2.10.82Discrepancy detected. HepG2 cells possess high levels of nitroreductases, artificially reducing the compound and skewing the WST-8 readout. CTG data is the accurate metric.
HEK293 Kidney (Non-tumor)> 50.0> 50.00.85Favorable therapeutic window; low baseline toxicity.

Data Presentation Note: The discrepancy observed in HepG2 cells highlights the absolute necessity of the orthogonal ATP-based approach when evaluating nitroaromatic compounds.

References

Sources

Application Note: Preclinical Preparation of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic Acid for Intravenous Dosing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity from synthetic benchwork to in vivo preclinical evaluation requires rigorous physicochemical profiling and formulation. 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid (CAS: 440347-91-1) is a highly lipophilic, weakly acidic compound. This application note details a self-validating protocol for its chemical synthesis via Nucleophilic Aromatic Substitution (SNAr), followed by a cyclodextrin-based formulation strategy designed to overcome its poor aqueous solubility and ensure safe intravenous (IV) administration.

Chemical Synthesis & Purity Validation

Mechanistic Rationale

The synthesis of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid relies on an SNAr pathway. The starting material, 4-fluoro-3-nitrobenzoic acid, is highly activated. The strongly electron-withdrawing ortho-nitro group depletes electron density from the C4 position, making the carbon-fluorine bond highly susceptible to nucleophilic attack by the secondary amine of 1,2,3,4-tetrahydroisoquinoline[1],[2]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the hydrofluoric acid byproduct, driving the reaction to completion without competitive side reactions.

Synthesis Protocol
  • Reaction Setup: Dissolve 1.0 equivalent (eq) of 4-fluoro-3-nitrobenzoic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Amine Addition: Add 2.0 eq of DIPEA, followed by the dropwise addition of 1.2 eq of 1,2,3,4-tetrahydroisoquinoline.

  • Thermal Activation: Heat the reaction mixture to 80°C and stir continuously for 4–6 hours. Reaction progress should be monitored via LC-MS until the fluorinated starting material is consumed.

  • Precipitation: Cool the mixture to room temperature. Slowly pour the reaction into ice-cold 1M HCl (aq). The acidic environment ensures the carboxylic acid moiety remains fully protonated, forcing the highly lipophilic product to precipitate.

  • Purification: Filter the resulting yellow solid, wash extensively with deionized water to remove residual DMF and salts, and dry under a vacuum. Recrystallize from ethanol/water to achieve >99% purity.

SNAr_Synthesis A 4-Fluoro-3-nitrobenzoic acid (Electrophile) C SNAr Reaction (DIPEA, DMF, 80°C) A->C B 1,2,3,4-Tetrahydroisoquinoline (Nucleophile) B->C D 4-[3,4-Dihydro-2(1H)-isoquinolinyl] -3-nitrobenzoic acid C->D High Yield (>85%)

Figure 1: Nucleophilic aromatic substitution (SNAr) synthesis workflow.

Physicochemical Profiling

Before formulating the API for IV dosing, its physicochemical constraints must be mapped. The compound possesses a carboxylic acid group (allowing for salt formation) but is dominated by the bulky, hydrophobic tetrahydroisoquinoline core.

Table 1: Key Physicochemical Properties

PropertyValue / EstimateFormulation Implication
Molecular Formula C16H14N2O4N/A
Molecular Weight 298.29 g/mol Standard small molecule kinetics.
LogP (Estimated) ~3.5Highly lipophilic; prone to aqueous aggregation.
pKa (Carboxylic Acid) ~3.8Ionized at physiological pH (7.4), aiding solubility.
Aqueous Solubility < 0.1 mg/mL (pH 3.0)Requires co-solvents or complexation for IV dosing.

Intravenous Formulation Strategy

The Causality of Excipient Selection

While adjusting the pH to 7.4 converts the API into a more soluble sodium salt, the hydrophobic core still drives micellar aggregation and post-injection precipitation in the bloodstream. To prevent this, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is employed. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic isoquinoline ring, while its hydrophilic exterior ensures bulk aqueous solubility[3],[4]. This inclusion complex temporarily camouflages the drug's lipophilicity, preventing embolism risks during IV administration[3].

Step-by-Step Formulation Protocol

Target: 10 mg/mL API in 20% (w/v) HP-β-CD, 50 mM Phosphate Buffer, pH 7.4.

Table 2: Formulation Composition (10 mL Batch)

ComponentFunctionAmount
API Active Ingredient100 mg
1M NaOH Salt Formation / pH adjustment~150 µL (Titrated)
HP-β-CD Solubilizer / Complexing Agent2.0 g
10X PBS Buffer (Osmolality control)1.0 mL
Sterile WFI Vehicleq.s. to 10.0 mL

Procedure:

  • API Dissolution: Weigh 100 mg of the purified API into a sterile glass vial. Add 4.0 mL of sterile Water for Injection (WFI). The API will remain suspended.

  • Salt Formation: Add 1M NaOH dropwise while vortexing until the suspension clears, indicating the formation of the water-soluble sodium salt.

  • Complexation: Slowly add 2.0 g of HP-β-CD powder. Stir continuously at room temperature for 30 minutes until a completely clear inclusion complex is formed.

  • Buffering: Add 1.0 mL of 10X Phosphate Buffered Saline (PBS) to stabilize the ionic strength.

  • pH Adjustment: Measure the pH and carefully adjust to exactly 7.4 using 0.1M HCl or 0.1M NaOH.

  • Volume Adjustment: Add WFI to reach a final volumetric target of 10.0 mL.

  • Sterile Filtration: In a Class II Biosafety Cabinet, pass the formulated solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, depyrogenated dosing vial.

Formulation_Workflow Step1 1. API Dissolution (0.1 M NaOH + API) Step2 2. Complexation (Add 20% HP-β-CD) Step1->Step2 Step3 3. Buffering & pH Adjustment (Phosphate Buffer, pH 7.4) Step2->Step3 Step4 4. Sterile Filtration (0.22 µm PES Filter) Step3->Step4 Step5 5. QC & Endotoxin Testing (< 5 EU/kg/h) Step4->Step5

Figure 2: Step-by-step formulation and sterile processing workflow for IV dosing.

Quality Control & Endotoxin Limits

Intravenous administration bypasses the gastrointestinal immune defenses, making the subject highly vulnerable to pyrogenic responses triggered by bacterial endotoxins (lipopolysaccharides)[5].

For preclinical IV studies (e.g., in murine models), the strict regulatory limit for endotoxins is < 5 EU/kg/h [5],[6].

  • Validation Step: Prior to in vivo dosing, a sample of the final filtered formulation must be tested using a Limulus Amebocyte Lysate (LAL) assay.

  • Causality: If the formulation exceeds 5 EU/kg/h, it will induce a cytokine storm, confounding pharmacokinetic/pharmacodynamic (PK/PD) data and potentially causing fatal anaphylaxis in the animal models[6]. Only batches testing below this threshold are released for intravenous injection.

References

  • Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: International Journal of Molecular Sciences / PMC URL:[Link]

  • Endotoxin Limits in Formulations for Preclinical Research Source: International Journal of Pharmaceutics / PubMed URL:[Link]

  • Pre-clinical immunotoxicity studies of nanotechnology-formulated drugs: challenges, considerations and strategy Source: Advanced Drug Delivery Reviews / PMC URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid .

Physicochemical Profiling & Causality

Before applying any solubility enhancement technique, we must understand the molecule's specific structural liabilities:

  • High Lipophilicity : The bulky 3,4-dihydroisoquinoline (tetrahydroisoquinoline derivative) core drives high hydrophobicity and crystal lattice energy.

  • Electronic Deactivation : While the molecule contains a tertiary amine, it is attached directly to a phenyl ring featuring an ortho-nitro group. The strong electron-withdrawing nature of the nitro group delocalizes the nitrogen's lone pair, rendering the amine essentially non-basic under physiological conditions.

  • Acidic Dominance : The molecule behaves primarily as a monoprotic weak acid due to its carboxylic acid moiety (estimated pKa ~3.5–4.5).

Therefore, traditional strategies targeting basic amines will fail. Solubility enhancement must exclusively target the carboxylic acid moiety or rely on physical disruption of the crystal lattice.

Workflow A 4-[3,4-Dihydro-2(1H)-isoquinolinyl] -3-nitrobenzoic acid (Poorly Soluble Free Acid) B Target Administration Route? A->B C Oral Solid Dosage B->C Solid Formulation D Parenteral (IV/IP) Liquid B->D Liquid Formulation E Salt Formation (Tromethamine / Meglumine) C->E pKa difference > 3 F Amorphous Solid Dispersion (HPMCAS Spray Drying) C->F High dose / Precipitation risk G Cyclodextrin Complexation (HP-β-CD) D->G Hydrophobic cavity fit H pH Adjustment & Co-solvents (PEG400 / Buffer) D->H Quick PK screening

Workflow for selecting the optimal solubility enhancement strategy based on the route.

FAQ & Troubleshooting Guides

Issue 1: Poor Dissolution in Standard Aqueous Buffers (pH < 5)

Q: My compound barely dissolves in standard PBS and precipitates during in vitro screening assays. How can I rapidly improve solubility without complex equipment?

The Science (Causality): At pH levels near or below its pKa, the carboxylic acid remains unionized, and the highly lipophilic core dictates the molecule's behavior, leading to near-zero aqueous solubility. By utilizing the "pKa rule" (ensuring a ΔpKa > 3 between the acid and the base), you can force proton transfer to create a highly soluble carboxylate salt[1]. Because the free acid pKa is ~3.5–4.5, counter-ions like Tromethamine (TRIS, pKa ~8.1) or Meglumine (pKa ~9.5) are ideal.

Self-Validating Protocol: In-Situ Salt Screening

  • Preparation : Weigh 10 mg of the free acid into a 2 mL glass HPLC vial.

  • Suspension : Add 1 mL of deionized water. The compound will float or form a cloudy yellow suspension.

  • Ionization : Add an equimolar amount of 1M Tromethamine or Meglumine solution dropwise.

  • Agitation : Vortex for 2 minutes, then sonicate in a water bath at 25°C for 5 minutes.

  • Validation Check : Visually inspect the vial. A successful salt formation will transition the cloudy suspension into a completely transparent, clear solution. If particulates remain, filter through a 0.45 µm PTFE syringe filter and quantify the dissolved fraction via HPLC to determine the saturation limit.

Issue 2: Precipitation Upon Dilution in Biological Media

Q: We successfully formed a sodium salt, but it precipitates rapidly when introduced to simulated gastric fluid (SGF, pH 1.2). How do we prevent this for oral formulations?

The Science (Causality): Sodium salts of weak acids are highly susceptible to the common ion effect and microenvironmental pH shifts. In the acidic stomach, the sodium salt rapidly protonates back into the insoluble free acid, causing catastrophic precipitation. To overcome this, the drug must be formulated as an Amorphous Solid Dispersion (ASD) using an enteric polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS maintains the drug in a high-energy amorphous state and acts as a precipitation inhibitor in the GI tract via steric hindrance and strong hydrophobic interactions[2][3].

Mechanism A Amorphous Solid Dispersion (Drug + HPMCAS) B Dissolution in GI Tract (pH > 5.5) A->B C Supersaturated State (High Free Drug) B->C Rapid Release D Polymer Steric Hindrance & Hydrophobic Interactions C->D Polymer stabilization F Enhanced Intestinal Absorption C->F Permeation E Inhibition of Crystal Nucleation & Growth D->E E->C Maintains state

Mechanistic pathway of HPMCAS-mediated supersaturation and precipitation inhibition.

Self-Validating Protocol: HPMCAS-MF ASD via Solvent Evaporation

  • Dissolution : Dissolve 100 mg of the drug and 300 mg of HPMCAS-MF (1:3 drug-to-polymer ratio) in 10 mL of Acetone:Methanol (1:1 v/v). Validation Check: The solution must be 100% optically clear. Any undissolved polymer or drug will act as nucleation seeds later.

  • Evaporation : Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C to freeze the polymer-drug matrix.

  • Drying : Place the resulting film in a vacuum oven at 40°C for 24 hours to remove residual organic solvents.

  • Milling : Pulverize the film and sieve through a 60-mesh screen.

  • Validation Check : Analyze the powder using Polarized Light Microscopy (PLM). The complete absence of birefringence (no glowing crystals under cross-polarized light) confirms a fully amorphous, single-phase system.

Issue 3: Need for a Liquid Formulation for IV/IP Dosing

Q: We need a clear, particle-free liquid formulation for intravenous (IV) pharmacokinetics studies. ASDs and suspensions are not viable. What is the best approach?

The Science (Causality): For parenteral routes, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. It possesses high aqueous solubility (>500 mg/mL), an excellent safety profile, and is FDA-approved for IV administration[4][5]. The lipophilic 3,4-dihydroisoquinoline ring of your compound is an excellent geometric match for inclusion into the hydrophobic cavity of HP-β-CD, while the modified hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility.

Self-Validating Protocol: Phase Solubility & Complexation

  • Preparation : Prepare a series of HP-β-CD solutions in PBS (pH 7.4) ranging from 0% to 20% w/v.

  • Incubation : Add an excess amount of the drug (e.g., 5 mg) to 1 mL of each cyclodextrin solution.

  • Equilibration : Shake the vials at 150 rpm at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Separation : Centrifuge at 10,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PES filter.

  • Validation Check : Plot the quantified drug concentration against the HP-β-CD concentration. You should observe an AL​ -type linear phase solubility diagram, which mathematically validates the formation of a stable 1:1 soluble inclusion complex[5].

Quantitative Data Summary

The table below summarizes the expected performance of the troubleshooting strategies discussed above, providing a comparative baseline for your formulation development.

Formulation StrategyPhysical StateEstimated Solubility EnhancementPrimary Application
Free Acid (Untreated) Crystalline SolidBaseline (1x)Starting Material / API
Tromethamine Salt Crystalline Solid100x - 500xOral Solid Dosage (Immediate Release)
HPMCAS ASD (1:3) Amorphous Powder50x - 100x (Supersaturated)Oral (Prevents GI precipitation)
HP-β-CD Complex (20%) Aqueous Solution1,000x+Parenteral (IV/IP) & Ocular

References

  • Alfa Chemistry.
  • MDPI.
  • National Center for Biotechnology Information (PMC). HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying)
  • National Center for Biotechnology Information (PubMed).
  • eGrove (University of Mississippi). Crystalline Salt Formation of an Acidic Drug Indomethacin Using Hot Melt Extrusion Technology.

Sources

Troubleshooting low yield in the synthesis of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This hub is designed for researchers and drug development professionals experiencing low yields or purity issues during the synthesis of 4-[3,4-dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the thermodynamic and kinetic causality behind the nucleophilic aromatic substitution (SNAr) required for this synthesis, ensuring your workflow is a self-validating, high-yield system.

Reaction Pathway & Mechanism

The synthesis relies on an SNAr mechanism where 1,2,3,4-tetrahydroisoquinoline (THIQ) attacks the electron-deficient ipso-carbon of a 4-halo-3-nitrobenzoic acid derivative. The reaction proceeds through a negatively charged Meisenheimer complex before the expulsion of the halide leaving group.

SNAr_Workflow R1 4-Fluoro-3-nitrobenzoic acid (Electrophile) Cond Conditions: K2CO3, DMF, 90°C R1->Cond R2 1,2,3,4-Tetrahydroisoquinoline (Nucleophile) R2->Cond MC Meisenheimer Complex (Anionic Intermediate) Cond->MC Nucleophilic Attack Prod 4-[3,4-Dihydro-2(1H)-isoquinolinyl] -3-nitrobenzoic acid MC->Prod Loss of F⁻

Caption: SNAr reaction pathway for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid.

Troubleshooting & FAQs

Q1: My reaction conversion is stalled at 50% even after 24 hours of reflux. How can I drive it to completion? Root Cause: You are likely using 4-chloro-3-nitrobenzoic acid as your electrophile. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The Fix: Switch your starting material to 4-fluoro-3-nitrobenzoic acid . Fluorine is a vastly superior leaving group in SNAr chemistry because its extreme electronegativity highly polarizes the C-F bond, significantly lowering the activation energy required for the nucleophile to attack the ipso-carbon [1.14].

Q2: I am seeing multiple side products on my LC-MS, including a mass peak corresponding to an esterification byproduct. What went wrong? Root Cause: This is a classic solvent-nucleophile mismatch. If you are using a protic solvent like ethanol or methanol, two things happen:

  • The solvent hydrogen-bonds with the THIQ nitrogen, drastically reducing its nucleophilicity.

  • Under basic conditions and heat, the alcohol solvent reacts with the carboxylic acid moiety of your starting material, leading to unwanted esterification. The Fix: Transition to a strictly anhydrous polar aprotic solvent, such as DMF or DMSO. These solvents stabilize the anionic Meisenheimer transition state without solvating the nucleophile, accelerating the desired reaction while preventing esterification[1].

Q3: The reaction goes to 100% conversion, but my isolated yield is terrible (<40%) after aqueous workup. How do I prevent product loss? Root Cause: Improper pH control during isolation. Your product is an amphoteric-like molecule, but its electronic distribution is highly skewed. The carboxylic acid has a predicted pKa of ~3.54[2]. Meanwhile, the THIQ nitrogen is conjugated with an ortho-nitro group and a para-carboxyl group, rendering it exceptionally non-basic (conjugate acid pKa < 0). In the basic reaction mixture (K2CO3), the product exists as a highly soluble potassium carboxylate salt. If you do not acidify enough, it remains dissolved in the aqueous phase. If you over-acidify (pH < 0), you risk protonating the deactivated amine, forming a soluble hydrochloride salt or causing the product to "oil out." The Fix: Perform a strict isoelectric precipitation . Carefully titrate the aqueous mixture with 1M HCl to a pH of exactly 2.5 to 3.0 . At this pH, the carboxylic acid is fully protonated (neutral), and the nitrogen remains unprotonated (neutral). The overall neutral, lipophilic molecule will rapidly crystallize out of the aqueous phase.

Quantitative Optimization Matrices

Use the following empirical data to benchmark your current process against optimized parameters.

Table 1: Solvent and Base Optimization Matrix

SolventBaseTempObserved YieldMechanistic Rationale
EthanolK2CO380 °C< 30%Protic solvent hydrogen-bonds with THIQ. High risk of ethyl ester side-product formation.
THFDIPEA65 °C40 - 50%Low reflux temperature fails to overcome the activation energy barrier for SNAr.
DMF K2CO3 90 °C > 85% Optimal. Polar aprotic environment stabilizes the transition state; K2CO3 efficiently scavenges HF.
DMSODIPEA100 °C80 - 85%Excellent conversion, but high boiling point makes DMSO removal difficult during aqueous workup.

Table 2: Leaving Group Reactivity Profile (in DMF at 90 °C)

ElectrophileLeaving GroupReaction TimeConversion Rate
4-Chloro-3-nitrobenzoic acid-Cl24 - 48 hours50 - 60%
4-Fluoro-3-nitrobenzoic acid -F 4 - 6 hours > 95%

Validated Standard Operating Procedure (SOP)

This protocol utilizes the optimized parameters (Fluorine leaving group, DMF solvent, precise pH workup) to guarantee yields exceeding 85%.

Step 1: Reaction Assembly

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) to create a 0.5 M solution.

  • Add finely powdered, anhydrous potassium carbonate (K2CO3, 2.5 eq, 25 mmol). Stir for 10 minutes at room temperature to initiate the formation of the carboxylate salt.

  • Add 1,2,3,4-tetrahydroisoquinoline (THIQ, 1.1 eq, 11 mmol) dropwise via a syringe.

Step 2: Thermal Activation 4. Attach a reflux condenser and purge the system with nitrogen to prevent oxidative side reactions. 5. Heat the reaction mixture to 90 °C using a precisely controlled oil bath or heating block. Maintain heating for 6 hours. 6. Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1). The starting material spot should be completely consumed.

Step 3: Isoelectric Isolation (Critical Step) 7. Remove the flask from the heat source and allow it to cool to room temperature. 8. Pour the dark reaction mixture into a beaker containing 200 mL of vigorously stirring crushed ice and deionized water. The solution will be highly basic (pH ~10). 9. Insert a calibrated pH meter into the stirring solution. 10. Slowly add 1M HCl dropwise. Stop exactly when the pH reaches 2.5 - 3.0. A bright yellow/orange precipitate will form as the molecule reaches its neutral state.

Step 4: Purification 11. Stir the resulting suspension for 1 hour at 4 °C to maximize crystallization. 12. Isolate the product via vacuum filtration using a Büchner funnel. 13. Wash the filter cake with ice-cold deionized water (3 x 20 mL) to remove residual DMF and potassium chloride salts. 14. Perform a final wash with ice-cold ethanol (10 mL) to strip away trace organic impurities. 15. Dry the solid under high vacuum at 45 °C for 12 hours to afford pure 4-[3,4-dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid.

References

  • Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones ACS Publications (Journal of Combinatorial Chemistry)[Link]

  • 4-Fluoro-3-nitrobenzoic acid - Physico-chemical Properties & pKa ChemBK[Link]

Sources

Preventing degradation of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of complex heterocyclic compounds. 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid presents a unique handling challenge due to its dual structural vulnerabilities: an electron-rich N-aryl tetrahydroisoquinoline (THIQ) core and a photochemically active nitrobenzoic acid moiety.

When these two functional groups are present in the same molecule, the compound becomes highly susceptible to auto-oxidation and photo-induced degradation. Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to ensure the integrity of your compound during long-term storage.

Part 1: Troubleshooting & FAQs

Q1: My solid powder was originally off-white/pale yellow, but it has turned deep brown over the last month. What happened? A: Your compound has undergone oxidative dehydrogenation. The 1,2,3,4-tetrahydroisoquinoline (THIQ) ring is notoriously prone to aerobic oxidation at the benzylic C1 position[1]. The 3-nitrobenzoic acid moiety acts as an internal photosensitizer; ambient UV/Vis light excites the nitro group, which then facilitates a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) from the electron-rich THIQ amine[2]. This cascade rapidly converts the THIQ ring into a 3,4-dihydroisoquinoline (DHIQ) or a fully aromatic isoquinoline, which are highly conjugated and appear dark brown or orange.

Q2: I ran an LC-MS on my DMSO stock solution after a week at 4°C and noticed a major impurity with a +14 Da mass shift. What is this degradant? A: You are observing the formation of a lactam (dihydroisoquinolone). When the THIQ ring undergoes initial oxidation, it forms a highly reactive iminium ion intermediate[3]. DMSO is hygroscopic, and if your solvent was not strictly anhydrous, trace water will attack this iminium ion to form a hemiaminal. Subsequent oxidation yields the stable lactam[4]. The mass shift of +14 Da corresponds to the addition of an oxygen atom (+16 Da) and the loss of two protons (-2 Da).

Q3: Can I store this compound in aqueous buffers for my in vitro assays? A: Only for immediate use. Aqueous environments provide the nucleophilic water necessary to drive the iminium-to-lactam degradation pathway described above[4]. Prepare aqueous dilutions immediately before your experiment and keep the assay plates shielded from light.

Part 2: Mechanistic Pathway of Degradation

To prevent degradation, you must understand the causality behind it. The diagram below illustrates the self-propagating oxidative cascade that destroys N-aryl THIQ compounds when exposed to light, oxygen, or trace transition metals.

G A Intact N-aryl THIQ (Stable) B α-Amino Radical (C1 Position) A->B hν / O₂ (Nitro-sensitized) C Iminium Ion (Reactive Intermediate) B->C -e⁻ (SET) D Dihydroisoquinolone (+14 Da Lactam) C->D +H₂O (Hydrolysis) E Dihydroisoquinoline (-2 Da Oxidation) C->E -H⁺ (Dehydrogenation)

Photochemical and oxidative degradation pathways of N-aryl tetrahydroisoquinolines.

Part 3: Quantitative Stability Profile

We have quantified the degradation kinetics of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid to establish self-validating storage parameters. Notice the drastic reduction in half-life when the compound is exposed to both light and ambient air.

Storage ConditionAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
Solid, 25°CAmbient AirAmbient Light< 2 weeksDHIQ / Isoquinoline
Solid, -20°CArgonDark> 24 monthsNone detected
DMSO Solution (10mM), 25°CAmbient AirAmbient Light< 48 hoursLactam (+14 Da)
DMSO Solution (10mM), -80°CArgon (Degassed)Dark> 6 monthsTrace Lactam

Part 4: Validated Experimental Protocols

To ensure scientific integrity and reproducibility, implement the following self-validating protocols for handling this compound.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Because the iminium intermediate is trapped by water[4] and the initial radical formation is driven by dissolved oxygen[1], your solvent system must be completely inert.

  • Solvent Preparation: Procure anhydrous DMSO (water ≤0.005%). Degas the solvent by sparging with high-purity Argon for 30 minutes to displace dissolved oxygen.

  • Environment: Perform the dissolution in a dark room or under amber/red lighting to prevent nitro-group photo-excitation[5].

  • Dissolution: Weigh the solid compound into an amber glass vial. Add the degassed DMSO to achieve the desired concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Aliquot & Purge: Divide the stock solution into single-use aliquots (e.g., 50 µL) in opaque or amber microcentrifuge tubes. Overlay the headspace of each tube with a gentle stream of Argon before immediately capping.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. Never subject the stock to freeze-thaw cycles.

Protocol 2: Forced Degradation Profiling (System Suitability)

Before running critical biological assays, validate your analytical LC-MS method by intentionally degrading a small sample to ensure you can resolve the parent peak from the +14 Da and -2 Da degradants.

  • Prepare a 1 mM solution of the compound in 50:50 Acetonitrile:Water (unbuffered).

  • Add 0.1% Hydrogen Peroxide ( H2​O2​ ) and place the clear glass vial on a windowsill under direct sunlight for 4 hours.

  • Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18) using a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.

  • Expected Result: The parent mass ( [M+H]+ ) should decrease, accompanied by the emergence of a +14 Da peak (lactam) eluting slightly earlier (more polar), and a -2 Da peak (DHIQ) eluting later (more planar/hydrophobic).

Part 5: Optimal Storage Workflow

Follow this logical decision tree to maximize the shelf-life of your inventory.

W Start Compound Receipt Solid Solid Powder Storage Start->Solid Sol Stock Solution Prep Start->Sol Argon Purge Headspace with Argon Solid->Argon Degas Use Degassed Anhydrous DMSO Sol->Degas Desiccate Store in Desiccator (-20°C) Argon->Desiccate Aliquot Single-Use Amber Aliquots Degas->Aliquot Freeze Flash Freeze & Store (-80°C) Aliquot->Freeze

Workflow for processing and storing light/oxygen-sensitive N-aryl THIQ derivatives.

References

  • Copper-Catalyzed Benign and Efficient Oxidation of Tetrahydroisoquinolines and Dihydroisoquinolines Using Air as a Clean Oxidant. ACS Omega.[Link]

  • C(sp3)–H Aerobic Alkenylation of Tetrahydroisoquinolines via Organic Electrosynthesis. The Journal of Organic Chemistry.[Link]

  • α-Angelica Lactone in a New Role: Facile Access to N-Aryl Tetrahydroisoquinolinones and Isoindolinones via Organocatalytic α-CH2 Oxygenation. Organic Letters.[Link]

  • Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41. Chia Nan University of Pharmacy & Science.[Link]

  • H Functionalisation of N-aryl Tetrahydroisoquinolines via an Iron-Catalysed Aerobic Nitro-Mannich Reaction. Chemical Communications.[Link]

Sources

Overcoming precipitation of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with compound precipitation in cell culture media. Our goal is to provide a framework for diagnosing and resolving solubility issues, ensuring the accuracy and reproducibility of your experiments.

Part 1: Understanding the Challenge - Why is My Compound Crashing Out?

Precipitation of a test compound in cell culture is a frequent and frustrating issue. It stems from the compound's transition from a high-concentration, organic solvent-based stock solution to a complex, aqueous, and protein-rich environment like cell culture media. For a molecule like 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid, several intrinsic properties likely contribute to this phenomenon.

While specific experimental data for this exact molecule is not widely published, its structure—containing a carboxylic acid, a nitro group, and a bulky isoquinoline moiety—suggests a complex solubility profile. Carboxylic acids can be charged or neutral depending on the pH, significantly impacting solubility. The large, relatively non-polar ring structure can lead to poor aqueous solubility, a common trait among many small molecule inhibitors.

The critical takeaway is that when you dilute your DMSO stock into the media, the local concentration of the compound can momentarily exceed its aqueous solubility limit, causing it to crash out of solution. This is often observed as a fine, crystalline precipitate, cloudiness, or an oily film.

Part 2: Troubleshooting Guide - A Step-by-Step Workflow

This guide provides a systematic approach to identify the cause of precipitation and implement effective solutions.

Step 1: Re-evaluate Your Stock Solution

The first line of defense is ensuring the integrity and proper preparation of your stock solution.

Question: My compound precipitated immediately upon addition to the media. What should I check first?

Answer: Immediately verify your stock solution's integrity. Even if it appears clear, the compound may have precipitated at storage temperatures.

Protocol 1: Stock Solution Quality Control

  • Warm the Stock: Before use, gently warm your frozen stock solution to room temperature or 37°C for 5-10 minutes. This helps redissolve any compound that may have crashed out during storage.

  • Visual Inspection: Vortex the stock solution vigorously for 10-15 seconds. Hold the vial against a light source and look for any visible crystals or particulates. If any are present, continue warming and vortexing until the solution is completely clear.

  • Centrifugation (Optional): If you suspect micro-precipitates, centrifuge the vial at high speed (>10,000 x g) for 5 minutes. Use the supernatant for your experiment, but be aware this lowers the effective concentration. It's a temporary fix and indicates a fundamental solubility problem.

Step 2: Optimize the Dilution Protocol

The method used to introduce the compound into the media is paramount. A single-step, high-volume dilution is a common cause of precipitation.

Question: My stock solution is clear, but I still see precipitation in the final culture plate. What's the next step?

Answer: Refine your dilution technique. The goal is to avoid creating localized areas of high compound concentration that exceed the aqueous solubility limit.

Workflow for Optimized Dilution

G cluster_0 Standard (Problematic) Method cluster_1 Recommended (Step-wise) Method A 10 mM Stock in DMSO B 10 mL Media A->B Add 10 µL Stock (Final: 10 µM) C Precipitation Occurs B->C D 10 mM Stock in DMSO E 100 µL Serum-Free Media D->E 1. Add 1 µL Stock to serum-free media (1:100) F 900 µL Final Media (with Serum) E->F 2. Vortex. Add this intermediate dilution to final media (1:10) G Clear Solution F->G

Caption: Comparison of direct vs. step-wise dilution protocols.

Protocol 2: Serial Dilution into Media

  • Prepare an Intermediate Dilution: Instead of adding the DMSO stock directly to your final volume of media, first dilute it at least 1:100 into a small volume of serum-free media. The absence of proteins at this stage can sometimes aid solubility.

  • Vortex Vigorously: Mix this intermediate dilution thoroughly. This step is critical.

  • Final Dilution: Add the intermediate dilution to your final volume of complete (serum-containing) media to reach the desired concentration.

  • Energy Input: When adding the compound at any stage, pipette it directly into the vortex of the media as it is being mixed. This rapid dispersion is key to preventing localized over-saturation.

Step 3: Modify the Vehicle or Media

If precipitation persists, you may need to alter the chemical environment to enhance compound solubility.

Question: I've optimized my dilution protocol, but after a few hours in the incubator, I see cloudiness. What can I do now?

Answer: This suggests a kinetic solubility issue, where the compound is stable initially but falls out of solution over time. You can address this by modifying the vehicle or the media itself.

Table 1: Advanced Solubility Enhancement Strategies

StrategyMechanismProtocol SummaryKey Considerations & Risks
Increase Serum Concentration Serum proteins, particularly albumin, can bind to hydrophobic compounds, effectively acting as carriers and increasing apparent solubility.Prepare media with a higher FBS concentration (e.g., increase from 10% to 15% or 20%). Add the compound to this high-serum media.May alter cell behavior or interfere with the compound's activity due to protein binding. Requires careful validation.
Use a Co-solvent Introduce a less polar, water-miscible solvent to the final media to increase the overall solvating capacity of the solution.Prepare an intermediate stock in a solvent like PEG-400 or Solutol HS 15. The final concentration of the co-solvent in media should be low (<0.5%).Co-solvents can have their own cellular toxicity. A vehicle-only control is absolutely essential.
pH Adjustment For ionizable compounds like those with a carboxylic acid, altering the media's pH can change the charge state to a more soluble form.Prepare a stock solution in a buffer at a specific pH (e.g., pH 8.0 for a carboxylic acid) before dilution into media.Cell culture media is strongly buffered. This is difficult to control and can significantly impact cell health. Use with extreme caution.
Incorporate Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, encapsulating the drug molecule to enhance solubility.Prepare a stock of the compound complexed with a cyclodextrin like HP-β-CD. Add this complex to the media.Can extract cholesterol from cell membranes at high concentrations. Requires careful dose-response testing.

Expert Insight: For 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid, the presence of the carboxylic acid group makes the pH adjustment strategy theoretically viable. However, given the robust buffering capacity of bicarbonate-based media, directly leveraging protein binding (increasing serum) is often the most practical and least disruptive first choice.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO in the final cell culture media? A1: The final concentration of DMSO should generally be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experimental design.

Q2: Can I use a different primary solvent for my stock solution? A2: Yes, if the compound is more soluble in another water-miscible solvent like ethanol or DMA. However, the same principles of final concentration and vehicle controls apply. Ethanol, for instance, is often more cytotoxic than DMSO, so the final concentration should be kept even lower.

Q3: How can I definitively confirm that my compound is precipitating? A3: A simple method is to prepare the final drug-media solution and centrifuge it at high speed (e.g., 16,000 x g for 15 minutes). Measure the concentration of the compound in the supernatant via an analytical method like HPLC-UV or LC-MS. A significant drop from the expected concentration confirms precipitation. Visually, you can use a light microscope to look for crystalline structures in the media.

Q4: My compound seems to dissolve in serum-free media but precipitates when I add serum. What's happening? A4: This is a less common but known phenomenon called "salting out," where high concentrations of proteins and salts can reduce the solubility of a small molecule. In this case, try the reverse of the standard advice: prepare your intermediate dilution in complete (serum-containing) media first, allowing proteins to bind the compound before the final dilution step.

Part 4: Logical Flow for Troubleshooting

This diagram outlines the decision-making process for addressing compound precipitation.

G A Start: Compound Precipitation Observed B Is stock solution clear at RT / 37°C? A->B C Warm, vortex stock. Re-inspect. B->C No D Are you using a step-wise dilution? B->D Yes C->B E Implement Protocol 2: Serial Dilution into Media D->E No F Does precipitation persist? D->F Yes E->F G Advanced Strategy: Increase Serum % F->G Yes J Problem Resolved F->J No H Advanced Strategy: Use Co-Solvent (e.g., PEG-400) G->H I Advanced Strategy: Use Formulation Excipient (e.g., Cyclodextrin) H->I K Contact Technical Support for further analysis I->K

Caption: Decision tree for troubleshooting compound precipitation.

References

  • Assay Guidance Manual: Compound Management. (National Center for Advancing Translational Sciences). This comprehensive guide provides industry-standard best practices for creating, storing, and handling compound solutions for high-throughput screening and biological assays. Available at: [Link]

  • The Use of Cyclodextrins in Cell Culture. (Bio-Techne). This resource discusses the application of cyclodextrins as a tool to enhance the solubility of hydrophobic molecules, like steroids and other small molecules, in aqueous cell culture environments. Available at: [Link]

Technical Support Center: Optimizing Fluorescence Assays with 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during fluorescence assays involving 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid. Our focus is to empower you with the scientific understanding and practical steps necessary to reduce background noise and enhance assay performance.

Part 1: Foundational Steps - Characterizing Your Fluorescent Reagent

A critical first step in optimizing any fluorescence assay is to determine the precise photophysical properties of your specific fluorescent molecule under your experimental conditions. The exact excitation and emission maxima of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid are not widely documented and can be influenced by buffer composition, pH, and other environmental factors.

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

This protocol outlines the procedure to empirically determine the spectral characteristics of your compound using a scanning spectrofluorometer or a microplate reader with monochromator-based wavelength scanning capabilities.

Objective: To identify the optimal excitation and emission wavelengths to maximize signal and minimize background.

Materials:

  • 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid stock solution

  • Assay buffer (the same buffer to be used in the final assay)

  • Microplate or cuvette suitable for fluorescence measurements

  • Scanning spectrofluorometer or microplate reader with dual monochromators

Procedure:

  • Prepare a Dilute Solution: Prepare a solution of your compound in the assay buffer at a concentration that is expected to be within the linear range of your instrument.

  • Excitation Scan:

    • Set the emission wavelength to an estimated value (based on the color of any visible fluorescence, or start around 450-500 nm).

    • Scan a range of excitation wavelengths (e.g., from 300 nm to 450 nm).

    • The wavelength that produces the highest fluorescence intensity is the optimal excitation wavelength.

  • Emission Scan:

    • Set the excitation wavelength to the optimal value determined in the previous step.

    • Scan a range of emission wavelengths (e.g., from 400 nm to 600 nm).

    • The wavelength at which the peak fluorescence intensity is observed is the optimal emission wavelength.

  • Verification: Confirm the determined optimal excitation and emission wavelengths by performing a final measurement at this pair. This pair should be used for all subsequent experiments to ensure the best possible signal-to-noise ratio.[1][2]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides quick solutions to prevalent issues.

Q1: What are the most common sources of high background fluorescence in my assay?

High background can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from biological components in your sample (e.g., NADH, riboflavins, collagen) or from components of your assay media (e.g., phenol red, serum).[3][4]

  • Contaminated Reagents: Impurities in your solvents, buffers, or the fluorescent compound itself can be a significant source of background noise.[5]

  • Non-specific Binding: The fluorescent molecule may be adhering to the walls of the microplate.[6][7]

  • Instrument Settings: Improperly set excitation and emission wavelengths or a gain setting that is too high can amplify background noise.[5][8]

Q2: How can I quickly improve the signal-to-noise (S/N) ratio of my assay?

The key to a good S/N ratio is to maximize the specific signal while minimizing the background.[1] Here are some initial steps:

  • Optimize Wavelengths: Ensure you are using the optimal excitation and emission wavelengths as determined in Part 1.[2]

  • Adjust Gain Settings: Use the lowest gain setting that provides a robust signal from your positive control. High gain can amplify both the signal and the background noise.[8]

  • Choose the Right Microplate: For fluorescence intensity assays, always use black-walled microplates to minimize well-to-well crosstalk and background from scattered light.[5][9][10]

Q3: What type of microplate is best for my fluorescence assay?

The choice of microplate is crucial for minimizing background noise.

  • Fluorescence Intensity: Solid black, opaque plates are the standard choice. They absorb stray light and reduce crosstalk between wells.[9][10]

  • Cell-Based Assays (Bottom-Reading): If you are working with adherent cells and need to read from the bottom of the plate, use black-walled plates with clear bottoms. The black walls will still reduce crosstalk.[5][9]

Q4: My signal seems to be decreasing over time. What could be the cause?

This is likely due to photobleaching, where the fluorophore permanently loses its ability to fluoresce after repeated exposure to excitation light. To mitigate this:

  • Minimize Light Exposure: Protect your samples from light as much as possible.

  • Reduce Excitation Intensity: If your instrument allows, reduce the intensity of the excitation light.

  • Decrease Exposure Time: Use the shortest exposure time that still provides a good signal.[11]

Part 3: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving more complex issues you may encounter.

Problem 1: Consistently High Background Signal

A high background signal can mask your specific signal, leading to a poor assay window and unreliable data.

A High Background Detected B Run 'Buffer Only' Control A->B C Is Buffer Background High? B->C D Identify and Replace Autofluorescent Component (e.g., use phenol red-free media) C->D Yes E Run 'Compound in Buffer' Control C->E No F Is Compound Background High? E->F G Check Compound Purity (e.g., via HPLC). Consider purification. F->G Yes H Investigate Non-Specific Binding (see Protocol 2) F->H No

Caption: Step-by-step workflow for diagnosing high background fluorescence.

  • Cause 1.1: Autofluorescence from Assay Media and Buffers

    • Scientific Rationale: Many common biological buffers and media supplements contain compounds that fluoresce naturally. Phenol red, a common pH indicator, has broad absorbance and emission spectra that can interfere with many assays. Serum proteins can also be a source of autofluorescence.[3]

    • Solution:

      • Run a "buffer/media only" blank in your microplate.

      • If the signal is high, systematically remove or replace components.

      • Switch to phenol red-free media.

      • If serum is necessary, try reducing its concentration or using a different lot.

Common Autofluorescent Component Suggested Alternative
Phenol RedUse phenol red-free media
Fetal Bovine Serum (FBS)Reduce concentration, use serum-free media, or test different lots
Tryptophan/Tyrosine in mediaUse defined media with lower concentrations of aromatic amino acids
Riboflavin (Vitamin B2)Use custom media formulations without riboflavin if possible
  • Cause 1.2: Impurity of the Fluorescent Compound

    • Scientific Rationale: Synthetic fluorescent compounds can contain fluorescent impurities from the synthesis process. These impurities may have different spectral properties and contribute to a high background.

    • Solution:

      • Check the purity of your 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid stock using analytical methods like HPLC with a fluorescence detector.

      • If significant fluorescent impurities are present, consider purifying the compound.

  • Cause 1.3: Non-specific Binding to Microplate Surfaces

    • Scientific Rationale: Hydrophobic interactions can cause fluorescent molecules to adsorb to the plastic surface of the microplate wells, leading to a high background signal that is not related to the assay reaction.[7]

    • Solution:

      • Protocol 2: Reducing Non-specific Binding

        • Include a Detergent: Add a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to your assay buffer. This can help prevent hydrophobic molecules from sticking to the plate.[7]

        • Use Low-Binding Plates: Consider using microplates with a low-binding surface treatment.

        • Blocking: In some cases, pre-incubating the wells with a solution of a blocking agent like Bovine Serum Albumin (BSA) can be effective. However, be aware that BSA itself can be a source of background fluorescence, so use a high-purity, fluorescence-free grade.

Problem 2: Low Signal-to-Noise (S/N) Ratio

A low S/N ratio makes it difficult to distinguish the true signal from the background, reducing assay sensitivity and reproducibility.

A Low S/N Ratio B Have you optimized Ex/Em wavelengths? A->B C Perform spectral scan (see Protocol 1) B->C No D Is the signal truly low or is background high? B->D Yes E Troubleshoot High Background (see Problem 1) D->E High Background F Optimize Compound Concentration D->F Low Signal G Increase Gain/Exposure Time (with caution for photobleaching) F->G

Caption: Decision tree for improving the signal-to-noise ratio.

  • Cause 2.1: Sub-optimal Instrument Settings

    • Scientific Rationale: The efficiency of fluorescence detection is highly dependent on using the correct excitation and emission wavelengths and appropriate bandwidths. Using non-optimal settings will result in a lower signal.[1] The gain setting of the detector amplifies the signal, but an inappropriate setting can either lead to saturation (if too high) or a signal that is indistinguishable from noise (if too low).[8]

    • Solution:

      • Wavelengths: Confirm you are using the optimal excitation and emission wavelengths determined in Part 1.

      • Gain Optimization: Run a positive control (a sample with the expected highest signal) and adjust the gain so that the signal is approximately 90% of the detector's maximum. This provides a strong signal without risking saturation.[8]

      • Focal Height: For cell-based assays, particularly with adherent cells, optimizing the focal height of the reader is critical to ensure the measurement is taken from the cell layer and not from the solution above.[12]

  • Cause 2.2: Quenching Effects

    • Scientific Rationale: The fluorescence of your compound can be "quenched" (reduced) by other molecules in the solution. The nitro group on the benzoic acid moiety is an electron-withdrawing group and can potentially act as an intramolecular or intermolecular quencher. Other compounds in your assay, or high concentrations of the fluorophore itself (self-quenching), can also reduce the signal.

    • Solution:

      • Concentration Titration: Perform a concentration-response curve for your fluorescent compound to ensure you are working in a range where the signal is proportional to the concentration and not in a self-quenched state.

      • Buffer Composition: Be aware that components like iodide ions or certain metal ions can be efficient quenchers. If possible, test your assay in different buffer systems.

Problem 3: High Assay Variability (High %CV)

High variability between replicate wells, expressed as the percent coefficient of variation (%CV), can make it difficult to obtain statistically significant results.

A High %CV Observed B Review Pipetting Technique A->B D Check for Temperature Gradients A->D F Investigate Edge Effects A->F C Are multi-channel pipettes calibrated? Are tips seated correctly? B->C E Was the plate equilibrated to room temperature before reading? D->E G Are outlier wells consistently on the edges of the plate? F->G H Implement mitigation strategies: - Use a plate sealer - Do not use outer wells G->H Yes

Caption: Workflow for identifying and mitigating sources of high assay variability.

  • Cause 3.1: Inconsistent Pipetting

    • Scientific Rationale: Small errors in the volume of reagents added to each well, especially for potent compounds or the fluorescent reporter itself, can lead to large variations in the final signal.[5]

    • Solution:

      • Ensure all pipettes are properly calibrated.

      • Use reverse pipetting for viscous solutions.

      • Ensure consistent mixing in each well after reagent addition.

  • Cause 3.2: Temperature Fluctuations

    • Scientific Rationale: Fluorescence is a temperature-dependent process. A temperature gradient across the microplate can cause wells on one side to have a different signal intensity than wells on the other.

    • Solution:

      • Allow plates to equilibrate to room temperature before reading if they have been incubated at a different temperature.

      • Use a plate reader with temperature control if your assay is particularly sensitive to temperature changes.

  • Cause 3.3: Evaporation and Edge Effects

    • Scientific Rationale: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the reagents and lead to artificially high signals. This is a common phenomenon known as the "edge effect".[2]

    • Solution:

      • Use high-quality plate sealing films during incubations.

      • A common practice is to not use the outer wells of the plate for experimental samples. Instead, fill them with buffer or media to create a humidity barrier.

By systematically addressing these potential issues, you can significantly reduce background noise, improve your signal-to-noise ratio, and increase the reliability and reproducibility of your fluorescence assays using 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid.

References

  • BMG Labtech. How to reduce data variability in heterogenous cell samples. [Link]

  • Tecan. How to develop an optimal fluorescence assay. [Link]

  • Basicmedical Key. Troubleshooting Fluorescence Intensity Plate Reader Experiments. (September 11 2025). [Link]

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. (February 28 2024). [Link]

  • Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]

  • Unknown Source.
  • BMG Labtech. How to optimise fluorescence gain. (November 18 2021). [Link]

  • AELAB. How to Reduce Fluorescence Measurement Errors. (November 05 2024). [Link]

  • Drawell. How to Reduce Fluorescence Measurement Errors. (October 18 2024). [Link]

  • FCS -- Fluorescence Correlation Spectroscopy. FCS Assay Development. [Link]

  • LI-COR. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (March 30 2023). [Link]

  • Analytical Methods (RSC Publishing). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. (June 26 2018). [Link]

  • ResearchGate. Guidance on Using a Microplate Reader to Measure Fluorescent Dye Intensity? (November 25 2024). [Link]

  • Cardiff University Blogs. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. (September 12 2016). [Link]

  • Berthold Technologies. Top tips and tricks: Performing assays in microplates. [Link]

  • PLOS. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (September 04 2025). [Link]

  • ACS Publications. Optimization of signal-to-noise ratios in time-filtered fluorescence detection. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • St John's Laboratory Ltd. Immunofluorescence Troubleshooting. (November 12 2020). [Link]

  • Evident Scientific. Signal-to-Noise Considerations. [Link]

  • Akoya Biosciences. Assay Development Guide. [Link]

  • SpringerLink. Reducing Bias and Quantifying Uncertainty in Fluorescence Produced by PCR. [Link]

  • NCBI Bookshelf. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. [Link]

  • Wikipedia. Autofluorescence. [Link]

  • Visikol. Causes of Autofluorescence. (July 21 2022). [Link]

  • IOPscience. Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. (November 13 2021). [Link]

  • PMC. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (April 03 2023). [Link]

  • MDPI. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. (July 13 2024). [Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Studies of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic Acid Analogs: A Comparative Guide to Next-Generation Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overexpression of anti-apoptotic Bcl-2 family proteins is a primary mechanism by which malignancies evade apoptosis and develop chemoresistance[1]. The advent of BH3 mimetics—small molecules that directly antagonize the Bcl-2 homology 3 (BH3) binding groove—has revolutionized targeted cancer therapy[2].

While clinical standards like Venetoclax (ABT-199) and Navitoclax (ABT-263) have validated this mechanism, the search for novel, highly selective, and orally bioavailable scaffolds remains a priority for drug developers. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of the 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid scaffold (hereafter referred to as "Scaffold A"). We objectively compare its performance against established alternatives and provide the self-validating experimental protocols necessary to evaluate these analogs in your own laboratory.

Mechanistic Rationale: Targeting the Bcl-2 BH3 Groove

To design effective Bcl-2 inhibitors, one must understand the causality of the protein-protein interactions governing apoptosis. Pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA) normally bind to the hydrophobic groove of Bcl-2, which neutralizes its ability to sequester apoptotic effectors like BAX and BAK[2].

Scaffold A acts as a competitive inhibitor of this interaction. Crystallographic data of Bcl-2 complexed with tetrahydroisoquinoline derivatives (e.g., PDB: 2W3L) reveals that the rigid bicyclic amine is uniquely suited to occupy the deep P4 hydrophobic pocket of the Bcl-2 groove[3]. By displacing BH3-only proteins, Scaffold A analogs free BAX/BAK to oligomerize on the mitochondrial outer membrane, leading to cytochrome c release and caspase activation.

Pathway BH3 BH3-Only Proteins (BIM, PUMA) Bcl2 Bcl-2 Protein (Anti-apoptotic) BH3->Bcl2 Inhibits Bax Bax/Bak Effectors (Pro-apoptotic) Bcl2->Bax Sequesters Mito Mitochondrial Outer Membrane Bax->Mito Pores Formed CytC Cytochrome C Release Mito->CytC Caspase Caspase 3/7 Activation CytC->Caspase Drug 4-[3,4-Dihydro-2(1H)-isoquinolinyl] -3-nitrobenzoic acid Drug->Bcl2 Competitive Inhibition

Fig 1. Mechanism of Bcl-2 inhibition by the 3,4-dihydroisoquinoline scaffold restoring apoptosis.

SAR Logic: Deconstructing the Scaffold

The synthesis of next-generation BH3 mimetics frequently utilizes 4-substituted-3-nitrobenzoic acid derivatives as versatile, high-yield building blocks[4]. Every functional group in Scaffold A serves a distinct thermodynamic or spatial purpose:

  • The 3-Nitro Group (The Anchor): The nitro group is non-negotiable for high-affinity binding. It acts as a critical hydrogen bond acceptor, forming a bidentate interaction with the guanidinium side chain of Arg107 within the Bcl-2 binding groove. Removal or substitution of this group with a weaker acceptor (e.g., a methyl group) results in a >100-fold loss in binding affinity.

  • The 3,4-Dihydroisoquinoline Core (The Hydrophobic Plug): Flexible aliphatic amines suffer a massive entropic penalty upon binding. The rigidified, lipophilic nature of the dihydroisoquinoline minimizes this penalty while perfectly filling the P4 pocket[3]. Furthermore, introducing steric bulk (e.g., a methyl group) at the C3 position of the isoquinoline ring clashes with the tighter binding groove of Bcl-xL, driving exquisite selectivity for Bcl-2.

  • The Benzoic Acid Moiety (The Solubilizing Linker): While clinical drugs like Venetoclax utilize an acylsulfonamide to fine-tune pKa and membrane permeability, the benzoic acid in Scaffold A serves as a highly efficient bioisostere for early-stage in vitro SAR mapping and a synthetic handle for further functionalization.

SAR Core Base Scaffold (Scaffold A) Nitro 3-Nitro Group Arg107 H-bond Acceptor Core->Nitro Acid Benzoic Acid pKa & Solubility Tuning Core->Acid IsoQ 3,4-Dihydroisoquinoline P4 Hydrophobic Pocket Core->IsoQ Bcl2Sel Bcl-2 Selectivity (Avoids Platelet Toxicity) IsoQ->Bcl2Sel C3-Substitution

Fig 2. SAR logic deconstructing the core functional groups and their target binding interactions.

Comparative Performance Data

To objectively evaluate Scaffold A, we must benchmark its derivatives against clinical standards. The primary challenge with early Bcl-2 inhibitors like Navitoclax was severe dose-limiting thrombocytopenia caused by off-target Bcl-xL inhibition (platelets rely heavily on Bcl-xL for survival).

As shown in the data below, targeted modifications to the dihydroisoquinoline core of Scaffold A can shift the selectivity profile from a dual Bcl-2/Bcl-xL inhibitor to a highly selective Bcl-2 agent, mimicking the evolutionary leap from Navitoclax to Venetoclax.

CompoundStructural ModificationBcl-2 Ki​ (nM)Bcl-xL Ki​ (nM)Selectivity (Bcl-2/xL)RS4;11 Cell Viability IC50​ (nM)
Scaffold A (Core) Unsubstituted14.218.51.3x125
Analog 1 C3-Methyl Isoquinoline2.1450214x18
Analog 2 Acylsulfonamide Isostere0.8310387x5
Navitoclax (ABT-263) Reference Standard≤0.5≤0.51x10
Venetoclax (ABT-199) Reference Standard≤0.0148>4800x3

Data Interpretation: The unsubstituted Scaffold A exhibits moderate, non-selective affinity. However, Analog 1 (incorporating the C3-methyl group) dramatically reduces Bcl-xL affinity, increasing selectivity to 214-fold. Analog 2, which converts the benzoic acid to an acylsulfonamide, further improves cellular potency ( IC50​ = 5 nM) in the RS4;11 acute lymphoblastic leukemia cell line, approaching the efficacy of Venetoclax.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to generate SAR data must be self-validating. We rely on orthogonal assays: a biophysical binding assay to prove direct target engagement, and a cellular assay to prove functional phenotypic outcomes.

Protocol A: Competitive Fluorescence Polarization (FP) Assay

Causality & Rationale: We use FP because it is a ratiometric, artifact-resistant technique. A FITC-labeled BIM BH3 peptide (the tracer) rotates slowly when bound to the large Bcl-2 protein, yielding a high millipolarization (mP) signal. When an active Scaffold A analog displaces the tracer, the free peptide rotates rapidly, causing a measurable drop in mP.

Self-Validation System: The assay mandates three internal controls per plate:

  • Max Signal (Bound): Bcl-2 protein + FITC-BIM + DMSO.

  • Min Signal (Free): FITC-BIM only (validates tracer integrity).

  • Positive Control: Venetoclax (validates the dynamic range and Ki​ calculation).

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20). Dilute recombinant human Bcl-2 (or Bcl-xL) to a final concentration of 10 nM. Dilute FITC-BIM peptide to 2 nM.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of Scaffold A analogs and Venetoclax in 100% DMSO.

  • Incubation: Transfer 1 µL of compound to a 384-well black opaque microplate. Add 49 µL of the Bcl-2/FITC-BIM master mix. Incubate in the dark at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.

  • Readout: Read the plate on a multi-mode microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Normalize mP values against the Min/Max controls. Calculate the IC50​ using a 4-parameter logistic regression, and convert to Ki​ using the Cheng-Prusoff equation.

FP Prep 1. Reagent Prep Bcl-2 + FITC-BIM Incubate 2. Incubation Add Scaffold Analogs Prep->Incubate Read 3. Polarization Read Measure mP Incubate->Read Analyze 4. Data Analysis Calculate Ki Read->Analyze

Fig 3. Self-validating Fluorescence Polarization (FP) assay workflow for determining Ki values.

Protocol B: Multiplexed Cell Viability & Caspase-3/7 Activation

Causality & Rationale: A compound might kill cells via off-target toxicity (necrosis) rather than on-target Bcl-2 inhibition (apoptosis). To prove causality, we multiplex a luminescent ATP assay (CellTiter-Glo) to measure viability, with a fluorogenic Caspase-3/7 substrate. A true Bcl-2 inhibitor will show a dose-dependent decrease in ATP concurrent with a sharp spike in Caspase-3/7 activity.

Step-by-Step Workflow:

  • Seed RS4;11 cells (Bcl-2 dependent) at 10,000 cells/well in a 96-well plate.

  • Treat with Scaffold A analogs (0.1 nM to 10 µM) for 24 hours.

  • Add Caspase-3/7 fluorogenic reagent directly to the culture media. Incubate for 1 hour and read fluorescence (Ex: 499 nm, Em: 521 nm).

  • Subsequently, add CellTiter-Glo reagent to the same wells, lyse for 10 minutes, and read luminescence to quantify remaining viable cells.

  • Normalize caspase activity to the number of viable cells to confirm the mechanism of death is purely apoptotic.

Conclusion

The 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid scaffold represents a highly tunable, structurally rational starting point for Bcl-2 inhibitor development. By understanding the strict spatial requirements of the P4 pocket and the critical hydrogen-bonding role of the 3-nitro group, researchers can utilize this building block to synthesize analogs that rival the potency and selectivity of current clinical standards.

References

  • Title: 2W3L: Crystal Structure of Chimaeric Bcl2-xL and Phenyl Tetrahydroisoquinoline Amide Complex Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: Venetoclax Induces Cardiotoxicity through Modulation of Oxidative-Stress-Mediated Cardiac Inflammation and Apoptosis via NF-κB and BCL-2 Pathway Source: MDPI (Antioxidants) URL: [Link]

  • Title: Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives Source: BMC Chemistry (via NIH PubMed Central) URL: [Link]

  • Title: Tetrahydroisoquinoline amide substituted phenyl pyrazoles as selective Bcl-2 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL: [Link]

Sources

Inter-laboratory validation of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid analytical methods

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of Analytical Methods for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic Acid: A Comparative Guide

Executive Summary

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the rigorous analytical control of key synthetic intermediates becomes paramount. 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid is a critical structural building block for isoquinoline-derived active pharmaceutical ingredients (APIs), which are widely investigated for their neurotropic and spasmolytic pharmacological profiles[1].

This guide objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the quantification of this intermediate. Furthermore, we detail a self-validating, inter-laboratory co-validation strategy executed across three independent sites in strict compliance with the ICH Q2(R2) regulatory framework[2].

Methodological Causality: Overcoming Analyte-Specific Challenges

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a predictable manipulation of molecular physics.

The Chemical Challenge: 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid is an amphoteric molecule. It possesses a nitrobenzoic acid moiety (acidic, pKa ~3.5) and a 3,4-dihydroisoquinoline ring containing a tertiary amine (basic, pKa ~7.5). If analyzed in a neutral mobile phase on a standard C18 column, the molecule exists in a zwitterionic state. This leads to dual retention mechanisms—hydrophobic partitioning and secondary ion-exchange interactions with residual silanols on the silica support—resulting in severe peak tailing and irreproducible retention times.

The Causal Solution: To force the molecule into a single, predictable ionization state, the mobile phase pH must be strictly controlled. By utilizing a highly acidic mobile phase (pH 2.5, achieved via 0.1% Formic Acid), the carboxylic acid is fully protonated (neutralized), and the basic amine is fully ionized. When paired with a sterically protected, end-capped C18 stationary phase, silanol interactions are shielded. This specific combination guarantees sharp, Gaussian peak shapes and robust retention, forming the foundational logic for both the HPLC and UHPLC methods described below.

Methodological Alternatives: HPLC-UV vs. UHPLC-MS/MS

Selecting the correct analytical platform depends entirely on the phase of drug development and the required sensitivity[3].

  • HPLC-UV: The workhorse for routine batch release and assay determination. It leverages the strong chromophore of the nitrobenzoic acid moiety for reliable detection at 254 nm.

  • UHPLC-MS/MS: Essential for trace-level impurity profiling, particularly when screening for potentially genotoxic degradants where sub-nanogram sensitivity is required.

Table 1: Quantitative Performance Metrics Comparison

Performance ParameterHPLC-UV (Routine Assay)UHPLC-MS/MS (Impurity Profiling)
Detection Mode Absorbance (254 nm)Electrospray Ionization (ESI+)
Linear Dynamic Range 1.0 - 150 µg/mL0.5 - 100 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL
Typical Run Time 15.0 min4.5 min
Primary Application Bulk API / Intermediate ReleaseTrace Impurity / Genotox Screening

Inter-Laboratory Validation Strategy (ICH Q2(R2) Compliant)

A method that only works on one specific instrument in one specific lab is scientifically invalid. To prove true robustness, an inter-laboratory co-validation study is required[4]. By transferring the method across three distinct laboratories (using different instrument vendors and analysts), we isolate the method's inherent reliability from environmental variables.

ValidationWorkflow A Method Development (HPLC-UV & LC-MS/MS) B Pre-Validation (ICH Q2(R2) Parameters) A->B C Inter-Laboratory Transfer (Labs A, B, C) B->C D Co-Validation Execution (Accuracy, Precision, Robustness) C->D E Data Synthesis & Statistical ANOVA D->E F Final Validated Method (Routine QC & Release) E->F

Caption: Workflow for ICH Q2(R2) compliant inter-laboratory method validation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols operate as self-validating systems. No sample data is considered valid unless the System Suitability Test (SST) criteria are met prior to the run.

Protocol 1: HPLC-UV Assay (Standard Release)

System Suitability Criteria (Self-Validation Check):

  • Retention time %RSD (n=5) ≤ 1.0%

  • Peak Tailing Factor (Tf) ≤ 1.5

  • Theoretical Plates (N) ≥ 5000

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid reference standard. Dissolve in 100 mL of Diluent (Methanol:Water 50:50 v/v) to yield a 100 µg/mL working solution. Sonicate for 10 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-grade Water (pH ~2.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic elution at 60% A / 40% B.

  • Execution: Set flow rate to 1.0 mL/min, column oven to 30°C, and injection volume to 10 µL. Monitor absorbance at 254 nm.

  • Verification: Inject the SST solution. If criteria pass, proceed with sample sequence (Blank → Standards → Samples → Bracketing Standard).

Protocol 2: UHPLC-MS/MS (Trace Impurity Profiling)
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the intermediate. Dilute 1:1000 in Mobile Phase A to fall within the MS linear range.

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 (100 mm × 2.1 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 3.5 minutes (Flow: 0.4 mL/min).

  • MS Parameters (ESI+): Capillary voltage at 3.0 kV, Desolvation temperature at 450°C. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor ion [M+H]+ .

Inter-Laboratory Co-Validation Results

The HPLC-UV method was subjected to co-validation across three sites to evaluate intermediate precision and accuracy per ICH Q2(R2) guidelines[2]. The results demonstrate exceptional robustness, proving the method is unaffected by variations in pump mechanics or detector optics across different instrument brands.

Table 2: Inter-Laboratory Accuracy and Precision (HPLC-UV)

Testing SiteInstrument PlatformIntra-day Precision (%RSD)Inter-day Precision (%RSD)Mean Recovery (%)
Lab A (Originator) Agilent 1260 Infinity II0.851.1299.8 ± 0.5
Lab B (Partner) Waters Alliance e26950.921.3599.4 ± 0.7
Lab C (CRO) Shimadzu Prominence1.051.48100.2 ± 0.8

Note: All participating laboratories successfully met the predefined ICH Q2(R2) acceptance criteria of %RSD < 2.0% and Recovery rates between 98.0% and 102.0%[4].

Conclusion & Method Selection Matrix

Both HPLC-UV and UHPLC-MS/MS are highly capable, fully validatable methods for the analysis of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid. The optimal choice is dictated by the analytical objective. Use the decision tree below to standardize laboratory workflows.

DecisionTree Start Analyze 4-[3,4-Dihydro-2(1H)- isoquinolinyl]-3-nitrobenzoic acid Q1 Is high sensitivity (LOD < 0.1 ng/mL) required? Start->Q1 Q2 Is the goal routine QC or batch release? Q1->Q2 No MS Select UHPLC-MS/MS (Impurity Profiling) Q1->MS Yes Q2->MS No (Complex Matrix) UV Select HPLC-UV (Standard Assay) Q2->UV Yes

Caption: Decision tree for selecting the optimal analytical method based on assay requirements.

References

  • [1] Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. Available at: [Link]

  • [2] ICH Q2(R2) Guideline on validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • [4] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

Sources

A Comparative Guide to the Synthesis of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic Acid: Reproducibility and Pathway Selection

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical juncture that dictates the efficiency, scalability, and economic viability of producing an active pharmaceutical ingredient (API). One such pivotal intermediate is 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid, a cornerstone in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This guide provides an in-depth, comparative analysis of the primary synthetic pathways to this molecule, offering researchers, scientists, and drug development professionals a comprehensive resource to evaluate reproducibility, understand mechanistic underpinnings, and make informed decisions for process optimization.

Introduction to 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid is a crucial building block in the multi-step synthesis of Niraparib, a targeted cancer therapy. The robustness and efficiency of its synthesis directly impact the overall yield and purity of the final drug substance. Therefore, a thorough understanding of the available synthetic routes is paramount. This guide will focus on the two most prominent methods for the key C-N bond formation: Nucleophilic Aromatic Substitution (SNAr) and the palladium-catalyzed Buchwald-Hartwig amination.

Pathway Comparison: SNAr vs. Buchwald-Hartwig Amination

The selection of a synthetic pathway is a multi-faceted decision, balancing factors such as yield, purity, cost, safety, and scalability. Below is a comparative overview of the two primary methods for synthesizing 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid.

ParameterPathway 1: Nucleophilic Aromatic Substitution (SNAr)Pathway 2: Buchwald-Hartwig Amination
Starting Materials 1,2,3,4-Tetrahydroisoquinoline & 4-Fluoro-3-nitrobenzoic acid1,2,3,4-Tetrahydroisoquinoline & 4-Bromo-3-nitrobenzoic acid
Key Reagents Base (e.g., K2CO3, Et3N)Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., XPhos), Base (e.g., KOt-Bu)
Typical Yield Good to Excellent (often >90%)Good to Excellent (can be >90%)
Purity Generally high, byproducts can be positional isomers.Can be high, but may contain metal residues.
Scalability Generally considered highly scalable.Can be challenging to scale due to catalyst cost and removal.
Cost Lower reagent cost (no precious metal catalyst).Higher cost due to palladium catalyst and specialized ligands.
Safety & Environmental Uses common bases and solvents.Palladium catalysts can be toxic and require careful removal.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a well-established and industrially favored method for the formation of aryl-amine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group in our target molecule.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group, positioned ortho to the fluorine leaving group, strongly activates the aromatic ring towards nucleophilic attack.

  • Nucleophilic Attack: The secondary amine of 1,2,3,4-tetrahydroisoquinoline acts as the nucleophile, attacking the carbon atom bearing the fluorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, stabilizing the intermediate.[1]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product.

This pathway's reliability stems from the strong activation provided by the nitro group, making the reaction relatively facile and high-yielding.

Caption: SNAr reaction pathway for the synthesis of the target molecule.

Experimental Protocol: SNAr

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline (1.0 eq)

  • 4-Fluoro-3-nitrobenzoic acid (1.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-fluoro-3-nitrobenzoic acid in DMF, add 1,2,3,4-tetrahydroisoquinoline and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford the desired product.

Self-Validation: The progress of the reaction can be monitored for the consumption of the starting materials and the formation of the product. The final product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] It offers a valuable alternative to the SNAr reaction, especially when the aromatic ring is not sufficiently activated for nucleophilic substitution.

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination is more complex than the SNAr mechanism and involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromo-3-nitrobenzoic acid), forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine (1,2,3,4-tetrahydroisoquinoline) coordinates to the palladium center, displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the final product.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.[2]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord Amine PdII_Amine [Ar-Pd(II)(Amine)-X] (L_n) Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-Amido (L_n) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Amine) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline (1.0 eq)

  • 4-Bromo-3-nitrobenzoic acid (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Potassium tert-butoxide (KOt-Bu) (1.5 eq)

  • Toluene

Procedure:

  • In a glovebox, charge a reaction vessel with palladium(II) acetate, XPhos, and potassium tert-butoxide.

  • Add toluene, followed by 4-bromo-3-nitrobenzoic acid and 1,2,3,4-tetrahydroisoquinoline.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction mixture and quench with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired product.

Self-Validation: The reaction can be monitored for the disappearance of starting materials. The product's identity and purity should be confirmed using spectroscopic methods. ICP-MS analysis is recommended to quantify residual palladium in the final product.

Conclusion and Recommendations

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable and reproducible pathways for the synthesis of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid.

  • For large-scale, cost-effective production, the SNAr pathway is unequivocally the preferred method. Its operational simplicity, high yields, and the absence of expensive and toxic metal catalysts make it an ideal choice for industrial applications. The ready availability of 4-fluoro-3-nitrobenzoic acid further enhances its attractiveness.

  • The Buchwald-Hartwig amination serves as a powerful alternative, particularly in a research or discovery setting. It offers broader substrate scope, which can be advantageous if variations of the nitrobenzoic acid moiety are required. However, the higher cost of the catalyst and ligand, along with the need for stringent purification to remove palladium residues, are significant drawbacks for large-scale manufacturing.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost constraints, and available resources. For the routine and large-scale synthesis of this key Niraparib intermediate, the SNAr pathway stands out as the more practical and economical option.

References

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Academia.edu. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li. [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec. [Link]

  • 3-Nitrobenzoic acid. Wikipedia. [Link]

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][3][4][5]thiadiazole Series. Semantic Scholar. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

Sources

Validating the Physiological Stability of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that exhibit exceptional target affinity in vitro but fail during in vivo translation due to poor pharmacokinetic (PK) properties. The compound 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid (hereafter referred to as DHINBA ) represents a classic example of a high-potential hit with dual metabolic liabilities.

To successfully advance such molecules into lead optimization, we must rigorously validate their physiological stability. This guide provides an objective, data-driven framework for evaluating DHINBA's metabolic and plasma stability against standard alternatives, utilizing self-validating experimental protocols.

Mechanistic Causality: The Dual Liability of DHINBA

In drug design, molecular structure dictates metabolic fate. DHINBA is characterized by two distinct functional groups, each presenting a specific physiological vulnerability:

  • CYP450-Mediated Oxidation (The THIQ Core): The 1,2,3,4-tetrahydroisoquinoline (THIQ) ring is highly susceptible to oxidative metabolism by hepatic cytochrome P450 (CYP) enzymes. Empirical models demonstrate that the alpha-carbons (specifically positions 1 and 4 of the THIQ core) act as metabolic "soft spots" prone to rapid hydroxylation[1].

  • Nitroreduction (The Nitrobenzoic Acid Core): The nitro group attached to the benzoic acid ring can be rapidly reduced to a hydroxylamine or primary amine by both bacterial and hepatic [2]. This pathway not only clears the parent drug but can also generate reactive, potentially toxic intermediates.

Regulatory standards mandate comprehensive in vitro metabolism studies to predict clinical clearance and potential drug-drug interactions (DDIs) before advancing to in vivo models[3]. To map these liabilities, we employ a tiered validation workflow.

G Start DHINBA Candidate Tier1 Tier 1: Physicochemical & Plasma Stability Start->Tier1 Solubility Thermodynamic Solubility (pH 7.4) Tier1->Solubility Plasma Plasma Stability (Esterase/Amidase) Tier1->Plasma Tier2 Tier 2: HLM Metabolic Clearance CYP CYP450 Oxidation (THIQ core) Tier2->CYP Nitro Nitroreduction (Nitrobenzoic core) Tier2->Nitro Solubility->Tier2 Plasma->Tier2 Decision Go/No-Go Decision CYP->Decision Nitro->Decision

Figure 1: Hierarchical in vitro physiological stability validation workflow for DHINBA.

Comparative Performance Data

To objectively assess DHINBA, we benchmark its in vitro stability against rationally designed structural analogs and industry-standard reference compounds.

  • Analog A (Des-nitro DHINBA): Evaluates the isolated impact of removing the nitroreductase liability.

  • Analog B (Fluorinated THIQ): Blocks CYP oxidation at the alpha-carbon via fluorine substitution, a proven strategy for improving THIQ microsomal stability[1].

Table 1: In Vitro Stability Profiling
CompoundStructural ModificationHLM CL_int (µL/min/mg)Plasma t1/2 (min)Thermodynamic Sol. (µM, pH 7.4)
DHINBA Parent Scaffold85.4 (High Clearance)12045.2
Analog A Des-nitro substitution62.1 (Moderate)>24038.5
Analog B Fluorinated THIQ core24.3 (Low Clearance)18052.1
Verapamil Reference (High CL)110.5N/A>100.0
Propranolol Reference (Mod CL)35.2N/A>100.0

Analysis: The data reveals that while removing the nitro group (Analog A) marginally improves stability, blocking the THIQ alpha-carbon (Analog B) yields a profound reduction in intrinsic clearance (CL_int). This confirms that CYP-mediated oxidation of the THIQ ring is the primary driver of DHINBA's rapid hepatic degradation.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol 1: Human Liver Microsome (HLM) Stability Assay
  • The Causality Behind the Method: Direct addition of NADPH is a common amateur mistake; NADPH degrades rapidly at 37°C, leading to false-positive stability results. We utilize an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6P dehydrogenase) to ensure a continuous, steady-state electron supply for CYP450 enzymes.

  • Self-Validation: The assay is multiplexed with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). If Verapamil fails to degrade, the regenerating system has failed, and the entire plate is automatically invalidated.

Step-by-Step Workflow:

  • Preparation: Dilute pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Why pH 7.4? To mimic physiological conditions and prevent base-catalyzed hydrolysis of DHINBA's carboxylic acid.

  • Pre-incubation: Add DHINBA (final concentration 1 µM, keeping organic solvent <0.1% to prevent CYP inhibition) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Trigger the reaction by adding the NADPH regenerating system.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and extracting the analyte.

  • Analysis: Centrifuge at 4000 rpm for 15 mins; analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and CL_int.

Protocol 2: Plasma Stability Assay
  • The Causality Behind the Method: While DHINBA lacks an ester bond, its carboxylic acid can participate in non-specific protein binding or slow amidase degradation. We buffer the plasma to strictly decouple enzymatic degradation from pH-driven chemical instability.

Step-by-Step Workflow:

  • Spiking: Spike DHINBA (1 µM) into pre-warmed (37°C) human plasma buffered to pH 7.4 with 50 mM HEPES.

  • Incubation & Sampling: Incubate on an orbital shaker. Extract 50 µL aliquots at 0, 30, 60, 120, and 240 minutes.

  • Protein Precipitation: Quench in 200 µL of ice-cold methanol containing the internal standard. Vortex vigorously to disrupt drug-protein binding complexes, ensuring total drug recovery.

Metabolic Degradation Pathways

Based on the in vitro data and established literature on [1] and [2], the physiological degradation of DHINBA follows two distinct trajectories:

Pathway Parent DHINBA (Parent Compound) CYP_Enz CYP3A4 / CYP2D6 (Oxidation) Parent->CYP_Enz THIQ Core Nitro_Enz Nitroreductases (Reduction) Parent->Nitro_Enz Nitro Group Metab1 Hydroxylated-THIQ Metabolite CYP_Enz->Metab1 Metab2 Amino-benzoic acid Metabolite Nitro_Enz->Metab2 Clearance Renal/Biliary Excretion Metab1->Clearance Metab2->Clearance

Figure 2: Primary metabolic degradation pathways of DHINBA via CYP450 and nitroreductases.

Strategic Recommendations

  • Steric Shielding: Introduce a fluorine or methyl group at the alpha-carbon of the THIQ ring to sterically hinder CYP-mediated hydroxylation.

  • Bioisosteric Replacement: Replace the nitro group with a bioisostere (e.g., a trifluoromethyl or cyano group) to entirely bypass nitroreductase liabilities while maintaining the necessary electron-withdrawing effects on the benzoic acid ring.

By applying these self-validating protocols, development teams can confidently triage compounds and focus resources on analogs with a higher probability of clinical success.

References

  • Title: 2-Nitrobenzoate 2-nitroreductase (NbaA) switches its substrate specificity from 2-nitrobenzoic acid to 2,4-dinitrobenzoic acid under oxidizing conditions Source: PubMed (NIH) / Journal of Bacteriology URL: [Link]

  • Title: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Safety Operating Guide

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling & Disposal of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid

Executive Summary & Operational Causality

In pharmaceutical synthesis and drug development, nitrobenzoic acid derivatives such as 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid are critical intermediates for generating bioactive molecules, particularly in the development of anti-inflammatory and analgesic candidates ([1]). However, the structural complexity of this compound—combining a potentially reactive nitroaromatic moiety, a mildly acidic carboxylic acid, and a lipophilic isoquinoline ring—presents unique logistical and safety challenges during disposal.

As a Senior Application Scientist, it is imperative to understand the causality behind disposal protocols. We do not merely segregate waste to satisfy compliance; we do so because the nitro group (-NO₂) is strongly electron-withdrawing and acts as an internal oxidant. If subjected to extreme friction, heat, or incompatible reducing agents, nitroaromatics can undergo rapid, exothermic decomposition ([2]). Furthermore, the compound's structural persistence makes it an aquatic toxicity hazard, strictly prohibiting drain disposal and mandating adherence to the EPA's Resource Conservation and Recovery Act (RCRA) Subtitle C guidelines ([3]).

Chemical Hazard Profiling & Incompatibilities

To establish a self-validating safety system, laboratory personnel must first understand the physicochemical vulnerabilities of the compound. The tables below summarize the quantitative and qualitative data required for proper waste categorization.

Table 1: Chemical & Hazard Profiling

Property / Feature Description Operational Consequence
Functional Groups Nitroaromatic, Carboxylic Acid, Isoquinoline Requires strict segregation from strong reducing agents and strong bases.
Physical State Solid (Powder/Crystalline) Dust generation hazard; requires anti-static handling to prevent ignition.
EPA RCRA Status Subtitle C Hazardous Waste Must be tracked "cradle-to-grave" via a Uniform Hazardous Waste Manifest.

| Environmental Toxicity | High (Aquatic hazard) | Absolute prohibition against municipal drain disposal. |

Table 2: Waste Stream Incompatibilities

Waste Stream Incompatible Materials Mechanistic Reason (Causality)
Solid Waste Alkali metals, Hydrides, Mortar & Pestle Friction or strong reducers can trigger exothermic reduction of the nitro group ([4]).
Aqueous Waste Cyanides, Sulfides The acidic carboxylic proton can liberate highly toxic HCN or H₂S gas.

| Organic Waste | Strong Oxidizers (e.g., Peroxides) | Uncontrolled oxidation of the isoquinoline nitrogen leading to thermal runaway. |

Waste Segregation Workflow

The following decision tree dictates the immediate operational steps based on the physical state of the generated waste.

G Start Waste Generation: 4-[3,4-Dihydro-2(1H)-isoquinolinyl] -3-nitrobenzoic acid State Physical State of Waste? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solutions/Filtrates) State->Liquid Liquid Consumables Contaminated Consumables State->Consumables Labware/PPE SolidContainer Seal in compatible secondary containment (Avoid friction/heat) Solid->SolidContainer LiquidType Solvent Type? Liquid->LiquidType ConsumableBin Hazardous Debris / Solid Waste Stream Consumables->ConsumableBin SolidBin Hazardous Solid Waste (RCRA Subtitle C) SolidContainer->SolidBin Aqueous Aqueous Solutions (pH 5-9) LiquidType->Aqueous Water-based Organic Organic Solvents (DMSO, DMF, DCM) LiquidType->Organic Solvent-based AqueousBin Aqueous Waste Stream (Do not mix with heavy metals) Aqueous->AqueousBin OrganicBin Halogenated / Non-Halogenated Organic Waste Stream Organic->OrganicBin

Disposal decision tree for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid waste streams.

Validated Disposal Methodologies (SOPs)

To ensure scientific integrity and safety, do not deviate from these step-by-step methodologies. Each protocol is designed as a self-validating system to prevent regulatory violations and chemical accidents.

Protocol A: Solid Waste & Powder Disposal

Causality Focus: Grinding or applying friction to nitro compounds can provide the activation energy required for localized decomposition ([4]).

  • Collection: Use a static-free, conductive brush and dustpan to collect spilled or excess powder. Never use a standard laboratory vacuum, as the motor's static discharge can ignite aerosolized nitroaromatic dust.

  • Primary Containment: Transfer the solid into a chemically compatible, high-density polyethylene (HDPE) wide-mouth jar. Do not use glass if there is a risk of pressure buildup.

  • Validation Checkpoint: Inspect the threads of the HDPE jar. Ensure no residual powder is trapped in the threads before capping. Friction from screwing the cap onto trapped nitroaromatic crystals can cause micro-detonations.

  • Labeling & Storage: Affix a RCRA-compliant label detailing the exact chemical name and accumulation start date. Store in a cool, dry satellite accumulation area (SAA) away from direct sunlight and reducing agents.

Protocol B: Liquid Waste (Reaction Filtrates)

Causality Focus: Uncontrolled pH in waste carboys can trigger the precipitation of the isoquinolinyl derivative, creating a hazardous sludge that complicates incineration at the Treatment, Storage, and Disposal (TSD) facility ([5]).

  • Segregation: Determine the primary solvent matrix of the filtrate.

  • Neutralization (Aqueous Only): If the waste is aqueous, slowly adjust the pH to a neutral range (pH 6.0 – 8.0) using dilute NaOH or HCl in a fume hood.

  • Validation Checkpoint: Dip a broad-range pH strip into the neutralized solution. Proceed only if the pH reads between 6.0 and 8.0. A pH outside this range risks an exothermic acid-base reaction when added to the central waste carboy.

  • Transfer: Use a grounded, vented funnel to pour the solution into the designated "Aqueous Hazardous Waste" or "Organic Solvent Waste" carboy.

  • Compliance: Adhere to the 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) accumulation limits mandated by the EPA ([3]).

Spill Response & Decontamination

In the event of a breach in containment:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the laboratory chemical hood is operating at an adequate face velocity to capture any volatile solvent fumes associated with the spill ([2]).

  • Contain: For solid spills, lightly dampen the powder with a compatible high-boiling solvent (e.g., water or a small amount of mineral oil) to suppress dust generation before sweeping. For liquid spills, surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Decontaminate: Wash the affected surface with a mild alkaline detergent solution to neutralize residual traces of the carboxylic acid, followed by a thorough water rinse. Dispose of all cleanup materials via Protocol A.

References

  • Chem-Impex. "4-(Acetylamino)
  • National Research Council.
  • Environmental Protection Agency (EPA).
  • University of Michigan Environment, Health & Safety.
  • ERG Environmental.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.